1,1-Dichloro-1-nitropropane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
595-44-8 |
|---|---|
Molecular Formula |
C3H5Cl2NO2 |
Molecular Weight |
157.98 g/mol |
IUPAC Name |
1,1-dichloro-1-nitropropane |
InChI |
InChI=1S/C3H5Cl2NO2/c1-2-3(4,5)6(7)8/h2H2,1H3 |
InChI Key |
DNYOTMDPSXBJRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC([N+](=O)[O-])(Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 1,1-Dichloro-1-nitropropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 1,1-Dichloro-1-nitropropane. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes a summary of its physical and chemical properties, detailed structural information, and a plausible experimental protocol for its synthesis based on related compounds. Spectroscopic data interpretation, known reactivity, and toxicological information are also discussed. Due to the limited availability of data on specific biological signaling pathways, this guide presents a generalized experimental workflow for the characterization of such a synthetic compound and a diagram illustrating the chemical reactivity of the gem-dihalo-nitroalkane functional group.
Chemical Structure and Identification
This compound is a halogenated nitroalkane. The presence of two chlorine atoms and a nitro group on the same carbon atom (the geminal position) significantly influences its chemical reactivity and physical properties.
Table 1: Structural and Identification Data for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 594-72-9[1] |
| Molecular Formula | C₃H₅Cl₂NO₂[2] |
| SMILES | CCC(C(Cl)(Cl)--INVALID-LINK--[O-]) |
| InChI | InChI=1S/C3H5Cl2NO2/c1-2-3(4,5)6(7)8/h2H2,1H3[2] |
| InChIKey | DNYOTMDPSXBJRJ-UHFFFAOYSA-N[2] |
Physicochemical Properties
This compound is a colorless liquid under standard conditions.[3] Its key physical and chemical properties are summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 157.98 g/mol | Calculated |
| Boiling Point | 125 °C | [1] |
| Density | 1.426 g/cm³ (at 20 °C) | [1] |
| Flash Point | 76 °C (open cup) | [3] |
| Vapor Pressure | 16 mmHg (at 25 °C) | [1] |
| Solubility in Water | Slightly soluble | [4] |
| Appearance | Colorless liquid | [3] |
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound by chlorination of 1-nitropropane.
Materials:
-
1-Nitropropane
-
Sodium Hydroxide (NaOH)
-
Chlorine (Cl₂) gas
-
Water (deionized)
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
-
Round-bottom flask
-
Gas inlet tube
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Sodium Salt: In a round-bottom flask equipped with a stirrer and cooled in an ice bath, dissolve a specific molar equivalent of 1-nitropropane in water.
-
Slowly add an equimolar amount of a concentrated aqueous solution of sodium hydroxide while stirring vigorously. This will form the sodium salt of 1-nitropropane in situ.
-
Chlorination: Bubble chlorine gas through the aqueous solution of the sodium salt of 1-nitropropane at a controlled rate. The temperature of the reaction mixture should be maintained at a low temperature (e.g., 0-5 °C) using the ice bath.
-
The reaction progress can be monitored by the disappearance of the starting material, which may be observed by a color change or by analytical techniques such as TLC or GC analysis of aliquots.
-
Work-up: Once the reaction is complete, extract the product from the aqueous mixture using dichloromethane.
-
Wash the organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by fractional distillation under reduced pressure.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it involves chlorine gas, which is toxic and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Spectroscopic Characterization
The structure of the synthesized this compound would be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group. The methylene protons (-CH₂-) adjacent to the dichloronitromethyl group will be deshielded and appear as a quartet, while the terminal methyl protons (-CH₃) will appear as a triplet at a higher field.
-
¹³C NMR: The carbon NMR spectrum will show three distinct signals for the three carbon atoms in the molecule. The carbon atom bonded to the two chlorine atoms and the nitro group will be significantly downfield.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitro group (asymmetric and symmetric stretching, typically around 1550 cm⁻¹ and 1370 cm⁻¹, respectively) and C-Cl bonds (typically in the fingerprint region, 600-800 cm⁻¹). The C-H stretching and bending vibrations of the ethyl group will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine atoms and the nitro group. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident in the fragments containing chlorine atoms.
Reactivity and Potential Applications
gem-Dichloronitroalkanes are versatile intermediates in organic synthesis. The presence of the electron-withdrawing nitro group and the two chlorine atoms makes the α-carbon electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Substitution: The chlorine atoms can be displaced by various nucleophiles.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, providing a route to α,α-dichloroamines.
-
Reactions with Bases: Strong bases can deprotonate the α-carbon of the corresponding monochloro-nitroalkane, leading to the formation of a nitronate anion, which can participate in various C-C bond-forming reactions. However, with this compound, elimination reactions or decomposition may be favored.
The industrial applications of this compound are not well-documented in the available literature, but related compounds have been used as fumigants and in organic synthesis.[3]
Toxicology and Safety
Halogenated nitroalkanes are generally considered to be toxic. Information on the specific toxicity of this compound is limited, but related compounds are known to be irritants to the skin, eyes, and respiratory tract. They may also have effects on the liver and kidneys upon prolonged exposure. Due to its chemical nature, it should be handled with care, using appropriate safety precautions as outlined in the synthesis protocol.
Visualizations
Experimental Workflow for Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.
Experimental workflow for synthesis and characterization.
General Reactivity of gem-Dihalo-nitroalkanes
This diagram outlines the general reactivity of the gem-dihalo-nitroalkane functional group, highlighting its potential for synthetic transformations.
General reactivity of gem-dihalo-nitroalkanes.
Conclusion
This compound is a halogenated nitroalkane with potential applications in organic synthesis. This guide has summarized its key chemical and physical properties, provided a plausible synthetic route, and outlined its expected spectroscopic characteristics and general reactivity. Further research is needed to fully elucidate its biological activity and potential applications in drug development. The provided diagrams offer a framework for understanding the experimental characterization and chemical transformations of this class of compounds. Researchers and professionals working with this or similar molecules should adhere to strict safety protocols due to the potential toxicity of halogenated nitroalkanes.
References
Unveiling 1,1-Dichloro-1-nitropropane: A Technical Guide to its Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the synthesis, discovery, and physicochemical properties of 1,1-dichloro-1-nitropropane. The document provides a historical context for its discovery, detailed experimental protocols for its synthesis, and a summary of its known biological activities, offering valuable insights for its potential applications in research and drug development.
Discovery
The precise first synthesis and characterization of this compound is not definitively documented in readily available literature. However, the foundation for its discovery was laid by the pioneering work of Belgian chemist Louis Henry in the late 19th century. Henry's extensive research into the chemistry of nitroalkanes, including the famed Henry Reaction (nitroaldol reaction), paved the way for subsequent investigations into their halogenation. Early work on the chlorination of nitroparaffins, such as the chlorination of nitroethane, was an extension of this foundational research. While a specific "discovery" paper for this compound is elusive, its synthesis is a logical progression from the established chemistry of chlorinating 1-nitroalkanes.
Physicochemical and Spectroscopic Data
This compound is a colorless liquid with a characteristic odor. Below is a summary of its key physicochemical properties.
| Property | Value |
| Molecular Formula | C₃H₅Cl₂NO₂ |
| Molecular Weight | 158.00 g/mol |
| CAS Number | 594-72-9 |
| Boiling Point | 145-147 °C at 760 mmHg |
| Density | 1.332 g/cm³ at 20 °C |
| Solubility | Sparingly soluble in water |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, both deshielded by the adjacent electron-withdrawing dichloronitro group.
-
¹³C NMR: The spectrum would display three distinct signals for the three carbon atoms. The carbon bearing the two chlorine atoms and the nitro group would be significantly downfield.
Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound. Isotopic peaks due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) would be a characteristic feature. Fragmentation patterns would likely involve the loss of chlorine atoms, the nitro group, and cleavage of the propane chain.
Experimental Protocols for Synthesis
The primary route for the synthesis of this compound is the chlorination of 1-nitropropane. A common and effective method involves the use of a chlorinating agent such as sodium hypochlorite or calcium hypochlorite in a basic medium.
Synthesis via Chlorination of 1-Nitropropane
This protocol is based on established methods for the chlorination of nitroalkanes.
Materials:
-
1-Nitropropane
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Calcium hypochlorite [Ca(OCl)₂] or Sodium hypochlorite (NaOCl) solution
-
Dichloromethane (CH₂Cl₂) or Diethyl ether ((C₂H₅)₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Distilled water
-
Hydrochloric acid (HCl), dilute solution
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Formation of the Nitronate Salt: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1-nitropropane in a suitable solvent like methanol or ethanol. Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of an aqueous solution of sodium hydroxide or potassium hydroxide with vigorous stirring while maintaining the temperature below 10 °C. This reaction forms the sodium or potassium salt of 1-nitropropane (the nitronate).
-
Chlorination: Prepare a solution or slurry of the chlorinating agent (e.g., calcium hypochlorite in water).
-
Slowly add the chlorinating agent to the stirred nitronate salt solution. The temperature should be carefully controlled and maintained between 0 and 10 °C throughout the addition. The reaction is exothermic.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours to ensure the completion of the reaction.
-
Work-up: Acidify the reaction mixture to a pH of approximately 3-4 by the slow addition of dilute hydrochloric acid. This step is to neutralize any excess base and decompose any remaining hypochlorite.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or diethyl ether.
-
Combine the organic extracts and wash them with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.
Safety Precautions:
-
The reaction should be carried out in a well-ventilated fume hood.
-
This compound is toxic and an irritant; appropriate personal protective equipment (gloves, safety goggles, lab coat) should be worn.
-
The reaction is exothermic and requires careful temperature control to avoid side reactions and potential hazards.
Potential Signaling Pathways and Biological Activity
The biological activity of this compound is not extensively studied. However, based on its chemical structure, some potential mechanisms of action and biological effects can be inferred, which are of interest to drug development professionals.
General Toxicity and Mechanism of Action: Halogenated hydrocarbons are a class of compounds known for their neurotoxic effects.[1][2] The mechanism of toxicity often involves interference with nerve impulse transmission.[1] Nitro compounds, on the other hand, can exhibit a broad spectrum of biological activities, including antimicrobial and cytotoxic effects.[3][4][5] The nitro group can act as both a pharmacophore and a toxicophore.[4] It is believed that the biological activity of nitro compounds is often mediated by their reduction within cells, leading to the formation of reactive intermediates such as nitroso and superoxide species that can cause cellular damage.[3]
Relevance to Drug Development: The combination of a nitro group and gem-dichloro functionalities in one molecule makes this compound an interesting candidate for further biological evaluation. The lipophilicity imparted by the chlorine atoms could facilitate its transport across cell membranes. Its potential to undergo intracellular reduction could lead to targeted cytotoxicity, a desirable characteristic in the development of antimicrobial or anticancer agents. However, significant research is required to elucidate any specific signaling pathways it may modulate and to assess its therapeutic potential versus its inherent toxicity.
Visualizations
Caption: Synthesis workflow for this compound.
References
- 1. Nitro compound - Wikipedia [en.wikipedia.org]
- 2. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Louis Henry: The Henry reaction and other organic syntheses [redalyc.org]
Spectroscopic Profile of 1,1-Dichloro-1-nitropropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 1,1-Dichloro-1-nitropropane. Due to the limited availability of experimentally-derived spectra for this specific compound in the public domain, this guide presents predicted data based on the analysis of analogous compounds and established spectroscopic principles. The information herein is intended to serve as a valuable resource for the identification and characterization of this compound in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.5 - 3.0 | Triplet (t) | 2H | -CH₂- |
| ~1.2 - 1.5 | Triplet (t) | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~110 - 120 | C(Cl)₂(NO₂) |
| ~35 - 45 | -CH₂- |
| ~10 - 15 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980 - 2940 | Medium | C-H stretch (alkane) |
| 1580 - 1540 | Strong | Asymmetric NO₂ stretch |
| 1380 - 1350 | Strong | Symmetric NO₂ stretch |
| 800 - 700 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 155/157/159 | [M]⁺ (Molecular ion) |
| 120/122 | [M - Cl]⁺ |
| 109/111 | [M - NO₂]⁺ |
| 74 | [C₃H₅Cl]⁺ |
| 63/65 | [CH₂Cl]⁺ |
| 46 | [NO₂]⁺ |
| 29 | [C₂H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These protocols are based on standard analytical methods for similar halogenated nitroalkanes.
NMR Spectroscopy
Instrumentation: A 300 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Neat Liquid):
-
Place a small drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Gently press the plates together to form a thin liquid film.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.
Mass Spectrometry
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction.
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
GC-MS Parameters:
-
Injector Temperature: 250 °C.
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight.
-
Scan Range: m/z 20-200.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Predicted mass spectrometry fragmentation of this compound.
Physical properties of 1,1-Dichloro-1-nitropropane (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the key physical properties of 1,1-Dichloro-1-nitropropane, specifically its boiling point and density. The information herein is intended to support research and development activities where this compound is of interest.
Quantitative Physical Properties
The experimentally determined physical properties of this compound are summarized in the table below for quick reference.
| Physical Property | Value | Conditions |
| Boiling Point | 125 °C | Not specified |
| Density | 1.426 g/cm³ | at 20 °C |
Experimental Protocols
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a common and effective technique for determining the boiling point of a small quantity of a liquid sample.
Materials:
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Rubber band or wire for attachment
-
Bunsen burner or other heat source
-
Sample of this compound
Procedure:
-
A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.
-
The capillary tube, with its sealed end uppermost, is placed into the test tube containing the sample.
-
The test tube is securely attached to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
The Thiele tube is filled with mineral oil to a level above the side arm.
-
The thermometer and test tube assembly is clamped so that it is immersed in the mineral oil in the Thiele tube, ensuring the sample is level with the side arm of the tube.
-
The side arm of the Thiele tube is gently heated. The design of the tube allows for the circulation of the oil, ensuring even heating of the sample.
-
As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
Density Determination (Pycnometer Method)
The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, known volume.
Materials:
-
Pycnometer (e.g., 10 mL or 25 mL)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermometer
-
Water bath
-
Sample of this compound
-
Distilled water
-
Acetone (for cleaning and drying)
Procedure:
-
The pycnometer is thoroughly cleaned with distilled water, then acetone, and dried completely.
-
The mass of the empty, dry pycnometer (m₁) is accurately measured using the analytical balance.
-
The pycnometer is filled with distilled water and placed in a temperature-controlled water bath until it reaches the desired temperature (e.g., 20 °C). The volume is adjusted precisely to the calibration mark.
-
The exterior of the pycnometer is carefully dried, and its mass when filled with water (m₂) is determined.
-
The pycnometer is emptied, cleaned, and thoroughly dried.
-
The pycnometer is then filled with this compound and brought to the same temperature (20 °C) in the water bath. The volume is adjusted to the calibration mark.
-
The exterior is dried, and the mass of the pycnometer filled with the sample (m₃) is measured.
-
The density of the sample (ρ_sample) is calculated using the following formula:
ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water
where ρ_water is the known density of water at the measurement temperature (e.g., 0.9982 g/cm³ at 20 °C).
Structure-Property Relationships
The physical properties of this compound are influenced by its molecular structure. The presence of electronegative chlorine atoms and the polar nitro group leads to significant dipole-dipole interactions between molecules, resulting in a higher boiling point compared to its parent alkane, propane. The relatively high molecular mass due to the chlorine and nitro groups contributes to its density being greater than that of water.
Caption: Relationship between molecular structure and physical properties.
Technical Guide: Physicochemical Properties of 1,1-Dichloro-1-nitroethane (CAS 594-72-9)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical data for 1,1-Dichloro-1-nitroethane, CAS number 594-72-9. The information is presented for easy reference and includes detailed experimental protocols for key properties and a diagram of its chemical synthesis pathway.
Chemical Identity and Overview
1,1-Dichloro-1-nitroethane is a colorless liquid organic compound with a pungent, unpleasant odor.[1][2] It belongs to the category of halo-nitroalkanes and is utilized in organic synthesis, particularly as an intermediate for fumigants and insecticides.[3][4] The presence of both chloro and nitro functional groups on the same carbon atom imparts distinct reactivity and physical properties to the molecule.[3]
Key Identifiers:
Physicochemical Data
The quantitative physicochemical properties of 1,1-Dichloro-1-nitroethane are summarized in the tables below. Data is compiled from various sources and presented with corresponding units and conditions where available.
Table 1: General and Physical Properties
| Property | Value | Conditions / Notes | Source(s) |
| Molecular Weight | 143.95 g/mol | --- | [1] |
| Physical State | Colorless Liquid | Standard Conditions | [1][6] |
| Odor | Unpleasant, Pungent | --- | [1] |
| Density | 1.42 - 1.481 g/cm³ | Denser than water | [1][2][7] |
| Melting Point | -12.00 °C (261.15 K) | --- | [3] |
| Boiling Point | 124 °C (255 °F) | at 760 mmHg | [1][8] |
| Flash Point | 57.8 °C - 76 °C | Closed Cup / Open Cup | [1][8] |
Table 2: Solubility and Partitioning Properties
| Property | Value | Conditions / Notes | Source(s) |
| Water Solubility | 0.25 - 0.3 g/100 mL | Slightly soluble | [2][6] |
| Solvent Compatibility | Soluble in polar organic solvents (e.g., ethanol, acetone) | Limited solubility in nonpolar solvents (e.g., hexane) | [3] |
| LogP (Octanol/Water) | 1.56 | Indicates moderate lipophilicity | [1] |
Table 3: Vapor Properties
| Property | Value | Conditions / Notes | Source(s) |
| Vapor Pressure | 15 - 16 mmHg | at 20 - 25 °C | [7][8] |
| Vapor Density | ~5.0 | Relative to Air (Air = 1) | [7] |
Experimental Protocols
This section details the standard methodologies for determining the key physicochemical properties of a liquid compound like 1,1-Dichloro-1-nitroethane.
Boiling Point Determination (Thiele Tube Method)
This micro-method is suitable for determining the boiling point with a small sample volume.[1]
Apparatus:
-
Thiele tube filled with mineral oil
-
Thermometer (calibrated)
-
Small test tube (e.g., fusion tube)
-
Capillary tube (sealed at one end)
-
Rubber band or similar fastener
-
Heat source (e.g., Bunsen burner with a small flame)
Procedure:
-
Fill the small test tube to about half-full with 1,1-Dichloro-1-nitroethane.
-
Place the capillary tube into the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.[1][9]
-
Insert the thermometer and sample assembly into the Thiele tube, ensuring the rubber band is above the oil level to prevent softening.[10]
-
Gently heat the side arm of the Thiele tube with a back-and-forth motion. The shape of the tube promotes oil circulation, ensuring uniform heating.[3][10]
-
Observe the capillary tube. Initially, trapped air will be expelled. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.[9][10]
-
Once a vigorous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube. Record this temperature.[1][9]
Density Measurement (Pycnometer Method)
A pycnometer is a flask with a precisely known volume used for accurate density measurements of liquids.[11] This method is based on determining the mass of a known volume of the substance.
Apparatus:
-
Pycnometer (e.g., 25 mL or 50 mL) with stopper
-
Analytical balance (accurate to ±0.001 g)
-
Temperature-controlled water bath
-
Distilled water (for calibration)
-
1,1-Dichloro-1-nitroethane sample
Procedure:
-
Calibration:
-
Thoroughly clean and dry the empty pycnometer and its stopper.
-
Weigh the empty pycnometer on the analytical balance (Mass 1).
-
Fill the pycnometer completely with distilled water, ensuring no air bubbles are present. Insert the stopper, allowing excess water to exit through the capillary.
-
Place the filled pycnometer in a temperature-controlled water bath (e.g., 20 °C) until it reaches thermal equilibrium.
-
Remove the pycnometer, carefully dry the exterior, and weigh it (Mass 2).
-
Calculate the volume of the pycnometer using the known density of water at the specific temperature.
-
-
Sample Measurement:
-
Empty and dry the pycnometer.
-
Fill the pycnometer with 1,1-Dichloro-1-nitroethane.
-
Repeat the thermal equilibration, drying, and weighing steps as done with the water (Mass 3).
-
-
Calculation:
-
Mass of the liquid = Mass 3 - Mass 1.
-
Density of the liquid = (Mass of the liquid) / (Volume of the pycnometer).
-
Aqueous Solubility Determination
This qualitative and semi-quantitative procedure determines the solubility of the compound in water.
Apparatus:
-
Small, clean test tubes
-
Graduated pipettes or droppers
-
Vortex mixer or shaker
Procedure:
-
Add a precise volume (e.g., 0.05 mL) or mass (e.g., 25 mg) of 1,1-Dichloro-1-nitroethane to a test tube.[12]
-
Add a small, measured portion (e.g., 0.25 mL) of distilled water to the test tube.
-
Vigorously shake or vortex the test tube for 1-2 minutes.[12]
-
Allow the mixture to stand and observe. If the substance dissolves completely (forms a single, clear phase), it is considered soluble at that concentration.
-
If the substance does not dissolve, continue adding small, known portions of water, shaking after each addition, until the substance dissolves or a total volume of solvent (e.g., 3 mL) has been added.[12]
-
Solubility is reported based on the amount of substance that dissolves in a given volume of solvent (e.g., mg/mL or g/100 mL). The compound is classified as very soluble, soluble, slightly soluble, or insoluble.[12]
Vapor Pressure Measurement (Static Method)
The static method involves placing the degassed liquid sample in a sealed, evacuated container at a constant temperature and measuring the equilibrium pressure exerted by the vapor.[2][7]
Apparatus:
-
Equilibrium cell (sample container)
-
Vacuum pump
-
Pressure sensor (manometer)
-
Constant-temperature thermostat or water bath
-
System of valves for isolating the cell and vacuum
Procedure:
-
Place the liquid sample of 1,1-Dichloro-1-nitroethane into the equilibrium cell.
-
Degassing: Freeze the sample using liquid nitrogen and evacuate the headspace with the vacuum pump to remove any dissolved air or volatile impurities. Thaw the sample and repeat this freeze-pump-thaw cycle several times to ensure complete degassing.[7]
-
Immerse the sealed equilibrium cell in the constant-temperature bath set to the desired measurement temperature.
-
Allow sufficient time for the liquid and vapor phases to reach thermodynamic equilibrium. At equilibrium, the pressure inside the cell will stabilize.[2]
-
Measure the stable pressure using the manometer. This value is the vapor pressure of the substance at that specific temperature.
-
The procedure can be repeated at different temperatures to generate a vapor pressure curve.[2]
Synthesis Pathway
1,1-Dichloro-1-nitroethane is synthesized via the chlorination of the sodium salt of nitroethane.[4] The process involves the reaction of nitroethane with a base (sodium hydroxide) to form the sodium nitronate salt, which is then reacted with chlorine gas.
Caption: Synthesis of 1,1-Dichloro-1-nitroethane via chlorination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. consilab.de [consilab.de]
- 3. Thiele tube - Wikipedia [en.wikipedia.org]
- 4. 1,1-Dichloro-1-nitroethane | C2H3Cl2NO2 | CID 11674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,1-Dichloro-1-nitroethane - Hazardous Agents | Haz-Map [haz-map.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. dl.astm.org [dl.astm.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. How to Measure Density Using a Pycnometer - Engineer Fix [engineerfix.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Reactivity Profile of 1,1-Dichloro-1-nitropropane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Dichloro-1-nitropropane is a unique chemical entity characterized by the presence of a nitro group and two chlorine atoms attached to the same carbon. This arrangement of functional groups imparts a distinct reactivity profile, making it a subject of interest for synthetic chemists. This technical guide provides an in-depth analysis of the reactivity of this compound with a variety of common reagents, including nucleophiles, bases, reducing agents, and oxidizing agents. The information presented herein is a synthesis of available literature, with a focus on reaction mechanisms, potential products, and inferred reactivity based on analogous compounds.
Introduction
The geminal dichloro and nitro functionalities at the C1 position of the propane chain render this compound susceptible to a range of chemical transformations. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the adjacent carbon atom and the overall molecule. This guide will explore the key reaction pathways of this compound, providing a theoretical and practical framework for its utilization in organic synthesis.
Reactions with Nucleophiles and Bases
The primary modes of reaction for this compound with nucleophiles and bases are nucleophilic substitution and elimination. The specific pathway is highly dependent on the nature of the reagent and the reaction conditions.
Nucleophilic Substitution
While direct nucleophilic substitution of the chlorine atoms is possible, it is often accompanied by or preceded by other reactions. The high electron density at the carbon atom bearing two chlorine atoms and a nitro group can hinder a direct SN2 attack. However, under certain conditions, substitution may occur.
Elimination (Dehydrohalogenation)
A more prevalent reaction pathway in the presence of a base is the elimination of hydrogen chloride (HCl) to form 1-chloro-1-nitropropene. This reaction is facilitated by the acidity of the proton on the α-carbon (C2), which is enhanced by the electron-withdrawing nitro group.
General Reaction Scheme:
Caption: Elimination of HCl from this compound.
Experimental Protocol (General):
A solution of this compound in a suitable solvent (e.g., ethanol, THF) is treated with a base (e.g., sodium ethoxide, potassium tert-butoxide) at a controlled temperature. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is worked up by quenching with water, extracting with an organic solvent, and purifying the product by distillation or chromatography.
Hydrolysis (Nef Reaction)
Under basic conditions followed by acidic workup, this compound is expected to undergo a reaction analogous to the Nef reaction. The initial deprotonation at the α-carbon would form a nitronate salt. Subsequent acidification would lead to the formation of a carbonyl compound. Given the presence of two chlorine atoms, the final product upon hydrolysis would likely be propionaldehyde after the intermediate gem-diol loses water.
Reaction Pathway:
Caption: Proposed Nef-type reaction pathway.
Reduction Reactions
The nitro group of this compound is susceptible to reduction by various reducing agents. The outcome of the reduction depends on the strength of the reducing agent and the reaction conditions.
Reduction of the Nitro Group
Strong reducing agents are capable of reducing the nitro group to an amino group.
Table 1: Reduction of the Nitro Group
| Reagent | Expected Product | Notes |
| Tin (Sn) / HCl | 1,1-Dichloropropan-1-amine | A classic method for nitro group reduction.[1][2] |
| Sodium Borohydride (NaBH₄) | Likely no reaction with the nitro group under standard conditions. | NaBH₄ is generally not strong enough to reduce nitro groups.[3] |
| Lithium Aluminum Hydride (LiAlH₄) | 1,1-Dichloropropan-1-amine | A powerful reducing agent for nitro groups. |
Experimental Protocol for Reduction with Sn/HCl (General):
This compound is added to a mixture of granulated tin and concentrated hydrochloric acid. The reaction mixture is heated under reflux. After the reaction is complete, the mixture is cooled and made alkaline with a strong base (e.g., NaOH) to precipitate tin salts and liberate the free amine. The product is then extracted with an organic solvent and purified.
Logical Flow of Reduction:
Caption: Reduction of the nitro group.
Oxidation Reactions
The carbon atom bearing the nitro group is already in a high oxidation state, making further oxidation challenging without cleaving carbon-carbon bonds. Information on the direct oxidation of this compound is scarce in the literature. It is plausible that strong oxidizing agents could lead to degradation of the molecule.
Cycloaddition Reactions of Derived Nitroalkenes
As mentioned, dehydrohalogenation of this compound can yield 1-chloro-1-nitropropene. This electron-deficient alkene is a potential candidate for various cycloaddition reactions, serving as a dienophile or a dipolarophile.
Potential [4+2] Cycloaddition (Diels-Alder Reaction):
Caption: Potential Diels-Alder reaction of 1-chloro-1-nitropropene.
Summary of Reactivity
The reactivity of this compound is dominated by the interplay between the gem-dichloro and nitro functionalities. Key transformations include:
-
Elimination: Dehydrochlorination to form 1-chloro-1-nitropropene is a likely and significant reaction pathway in the presence of bases.
-
Nef-type Reaction: Hydrolysis under basic conditions followed by acidic workup is expected to yield propionaldehyde.
-
Reduction: The nitro group can be selectively reduced to an amine using strong reducing agents like Sn/HCl or LiAlH₄.
Further research is required to fully elucidate the specific reaction conditions, yields, and mechanisms for many of the potential transformations of this compound. The information presented in this guide serves as a foundational understanding of its chemical behavior and a starting point for further investigation and application in organic synthesis.
References
An In-depth Technical Guide to the Thermodynamic Stability of 1,1-Dichloro-1-nitropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dichloro-1-nitropropane is a halogenated nitroalkane. Due to the presence of both nitro and chloro functional groups on the same carbon atom, this compound is expected to possess a significant degree of chemical reactivity and potential thermal instability. The nitro group is a well-known energetic functional group, and its combination with halogens can influence the molecule's decomposition pathway and overall hazard profile. A thorough understanding of the thermodynamic stability of this compound is therefore essential for its safe handling, storage, and use in any research or industrial setting.
This guide provides a summary of the known properties of this compound, outlines generalized experimental protocols for its thermal analysis, and presents a framework for assessing its decomposition hazards.
Physicochemical and Hazard Data
While specific thermodynamic data such as enthalpy of formation and Gibbs free energy of formation are not available in the literature, a summary of its known physical properties and qualitative hazard information is presented below.
Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₅Cl₂NO₂ | PubChem |
| Molecular Weight | 158.0 g/mol | PubChem |
| Appearance | Colorless liquid | CAMEO Chemicals |
| Flash Point | 76 °C (open cup) | CAMEO Chemicals[1] |
Qualitative Hazard Assessment
Safety data sheets and chemical databases indicate that this compound is a hazardous substance with the following characteristics:
-
Flammability: It is a moderate fire hazard when exposed to heat or flame.[1] When heated, its vapors can form explosive mixtures with air.[1]
-
Reactivity: It is incompatible with oxidizers.[1]
-
Thermal Stability: The compound is expected to be sensitive to heat. While no specific decomposition temperature is reported, warnings about the potential for explosive decomposition upon heating are noted.[2] The presence of the nitro group suggests that it is an energetic material.
-
Toxicology: It is toxic by ingestion and inhalation, and strongly irritates the skin and eyes.[3][4]
Experimental Protocols for Thermodynamic Stability Assessment
The following sections describe generalized experimental protocols for determining the thermodynamic stability of a hazardous liquid like this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These are standard techniques for characterizing the thermal properties of materials.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It provides information on thermal events such as melting, crystallization, and decomposition.
Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition (ΔHd) of this compound.
Methodology:
-
Sample Preparation: Due to the hazardous and potentially volatile nature of the compound, sample preparation must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). A small sample size (typically 1-5 mg) should be used to minimize the risk of a violent decomposition. The liquid sample is hermetically sealed in a high-pressure stainless steel or gold-plated copper crucible to prevent evaporation and contain any pressure generated during decomposition.
-
Instrumentation: A high-pressure DSC instrument is required. The instrument should be calibrated for temperature and enthalpy using certified standards (e.g., indium) prior to the experiment.
-
Experimental Conditions:
-
Temperature Program: The sample is heated at a constant rate (e.g., 2, 5, or 10 °C/min) over a temperature range that is expected to encompass the decomposition, for instance, from ambient temperature to 350 °C. Multiple heating rates are used to study the kinetics of the decomposition.
-
Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.
-
-
Data Analysis: The DSC thermogram (a plot of heat flow versus temperature) is analyzed to determine:
-
Onset Temperature (Tonset): The temperature at which the decomposition begins, often determined by the intersection of the baseline with the tangent of the exothermic peak.
-
Peak Temperature (Tpeak): The temperature at which the rate of decomposition is at its maximum.
-
Enthalpy of Decomposition (ΔHd): The total heat released during the decomposition, calculated by integrating the area of the exothermic peak.
-
Thermogravimetric Analysis (TGA)
TGA is a technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere. It is used to characterize the decomposition and thermal stability of materials.
Objective: To determine the decomposition temperature range and to identify the number of decomposition steps of this compound.
Methodology:
-
Sample Preparation: Similar to DSC, a small sample size (typically 5-10 mg) is used in a well-ventilated fume hood with appropriate PPE. The sample is placed in an open or loosely covered ceramic or platinum crucible.
-
Instrumentation: A TGA instrument capable of operating over the desired temperature range. The instrument should be calibrated for mass and temperature.
-
Experimental Conditions:
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature where the decomposition is complete (e.g., 500 °C).
-
Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen) to study the thermal decomposition, or in an oxidative atmosphere (e.g., air) to study its oxidative stability.
-
-
Data Analysis: The TGA curve (a plot of mass versus temperature) and its derivative (DTG curve, a plot of the rate of mass change versus temperature) are analyzed to determine:
-
Onset of Decomposition: The temperature at which significant mass loss begins.
-
Decomposition Stages: The number of distinct steps in the decomposition process, indicated by inflections in the TGA curve and peaks in the DTG curve.
-
Residual Mass: The amount of material remaining at the end of the experiment.
-
Visualizations
Experimental Workflow for Thermal Hazard Assessment
The following diagram illustrates a generalized workflow for assessing the thermal hazards of a chemical substance.
Caption: Generalized workflow for thermal hazard assessment.
Potential Decomposition Pathway
Given the lack of specific experimental data on the decomposition of this compound, a hypothetical decomposition pathway for a generic chlorinated nitroalkane is presented below. The initial step is likely the homolytic cleavage of the C-N bond, which is often the weakest bond in nitroalkanes.
Caption: A potential initial step in the thermal decomposition of a chlorinated nitroalkane.
Conclusion
This compound should be regarded as a potentially energetic material with significant thermal hazards. The presence of the dichloronitromethyl group suggests a complex decomposition chemistry that could lead to the formation of toxic and corrosive byproducts such as hydrogen chloride, nitrogen oxides, and potentially phosgene.
For any application involving this compound, a thorough experimental evaluation of its thermodynamic stability is imperative. The generalized protocols for DSC and TGA outlined in this guide provide a starting point for such an investigation. The results from these analyses would be critical for defining safe operating limits, developing appropriate engineering controls, and ensuring the overall safety of personnel and facilities. Given the potential for explosive decomposition, advanced testing methods such as adiabatic calorimetry may be warranted to fully characterize its thermal runaway behavior. Researchers and drug development professionals must exercise extreme caution and perform a comprehensive risk assessment before handling or utilizing this compound.
References
Unraveling the 3D Architecture: A Technical Guide to the Molecular Geometry and Conformation of 1,1-Dichloro-1-nitropropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Dichloro-1-nitropropane is a halogenated nitroalkane of interest in various chemical and pharmaceutical contexts. A thorough understanding of its three-dimensional structure is paramount for predicting its reactivity, intermolecular interactions, and biological activity. This technical guide provides a detailed analysis of the molecular geometry and conformational preferences of this compound. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds and established principles of stereochemistry, supported by descriptions of the key experimental techniques employed for such determinations.
Introduction
The spatial arrangement of atoms within a molecule, its geometry and conformational landscape, dictates a significant portion of its chemical and physical properties. For molecules such as this compound, which possesses a chiral center at the C1 carbon and rotational flexibility around its carbon-carbon single bonds, a comprehensive understanding of its structure is crucial. This document outlines the expected molecular geometry, explores the potential rotational isomers (conformers), and describes the state-of-the-art experimental methodologies used to elucidate such structural details.
Predicted Molecular Geometry
The molecular geometry of this compound is predicted based on the Valence Shell Electron Pair Repulsion (VSEPR) theory and by comparison with structurally related molecules. The central carbon of the propane chain (C1) is bonded to a nitro group (NO₂), two chlorine atoms (Cl), and an ethyl group (CH₂CH₃). This carbon is sp³ hybridized, resulting in a tetrahedral arrangement of its substituents.
Due to the lack of specific experimental data for this compound, the bond lengths and angles presented in Table 1 are typical values derived from studies of similar halogenated nitroalkanes and related organic compounds.
Table 1: Predicted Molecular Geometry Parameters for this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Lengths (Å) | ||||
| C1 | Cl | ~ 1.77 | ||
| C1 | N | ~ 1.54 | ||
| N | O | ~ 1.22 | ||
| C1 | C2 | ~ 1.53 | ||
| C2 | C3 | ~ 1.54 | ||
| C-H | ~ 1.09 | |||
| Bond Angles (°) | ||||
| Cl | C1 | Cl | ~ 111 | |
| Cl | C1 | N | ~ 108 | |
| Cl | C1 | C2 | ~ 110 | |
| N | C1 | C2 | ~ 109 | |
| O | N | O | ~ 125 | |
| C1 | C2 | C3 | ~ 112 |
Note: These values are estimations based on data from analogous molecules and should be confirmed by experimental or high-level computational studies.
Conformational Analysis
Rotation around the C1-C2 single bond of this compound leads to different spatial arrangements of the substituents, known as conformations. The relative stability of these conformations is primarily influenced by steric hindrance between the bulky substituents on the C1 and C2 carbons. The key rotational isomers can be visualized using Newman projections looking down the C1-C2 bond.
The primary conformations of interest are the staggered and eclipsed forms. Staggered conformations are generally more stable due to the minimization of steric repulsion between substituents on adjacent carbons.
Rotational Isomers around the C1-C2 Bond
The substituents on C1 are two chlorine atoms, a nitro group, and the C2-C3 ethyl group. The substituents on C2 are two hydrogen atoms and the C3 methyl group. Due to the presence of multiple bulky groups (Cl, NO₂, CH₃), the conformational landscape is complex. The most stable conformer is expected to be a staggered arrangement where the large nitro and chloro groups are positioned anti or gauche to the methyl group of the ethyl chain.
The logical relationship for the conformational analysis, highlighting the transition between a more stable staggered and a less stable eclipsed conformation, is depicted in the following diagram.
Caption: Conformational interchange in this compound.
Key Experimental Protocols
The determination of the precise molecular geometry and conformational preferences of molecules like this compound relies on sophisticated experimental techniques, primarily conducted in the gas phase to study the molecule in an isolated state.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the bond lengths, bond angles, and torsional angles of molecules in the vapor state.
Methodology:
-
Sample Introduction: A gaseous beam of the sample molecules is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is directed through the molecular beam.
-
Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the molecules, creating a diffraction pattern.
-
Data Collection: The scattered electrons are detected on a photographic plate or a 2D detector, producing a pattern of concentric rings.
-
Structural Refinement: The radial distribution of scattered electron intensity is analyzed. By fitting a theoretical model of the molecule's geometry to the experimental data, precise structural parameters can be extracted.
Microwave Spectroscopy
Microwave spectroscopy is highly sensitive to the rotational energy levels of a molecule and can provide very accurate information about its moments of inertia, from which the molecular geometry can be derived.
Methodology:
-
Sample Preparation: The sample is introduced into a waveguide as a low-pressure gas.
-
Microwave Radiation: The sample is irradiated with microwave radiation of varying frequency.
-
Absorption Detection: When the frequency of the microwaves matches the energy difference between two rotational levels of the molecule, the radiation is absorbed.
-
Spectral Analysis: The absorption spectrum is recorded, consisting of a series of sharp lines.
-
Geometric Determination: The frequencies of these lines are used to calculate the rotational constants of the molecule, which are related to its moments of inertia. By analyzing the rotational constants of different isotopic species of the molecule, a complete and highly accurate molecular structure can be determined.
The logical workflow for determining molecular structure using these complementary techniques is illustrated below.
Caption: Workflow for determining molecular structure.
Conclusion
While direct experimental data on the molecular geometry and conformation of this compound is not currently available in the public domain, this guide provides a robust theoretical framework based on established chemical principles and data from analogous compounds. The predicted tetrahedral geometry at the C1 carbon and the discussion of rotational isomerism offer a solid foundation for understanding the molecule's three-dimensional structure. The detailed protocols for gas-phase electron diffraction and microwave spectroscopy outline the primary experimental avenues for the definitive characterization of this and similar molecules. Such structural insights are indispensable for the rational design of new chemical entities and for understanding their interactions in biological systems.
Solubility characteristics of 1,1-Dichloro-1-nitropropane in organic solvents
An In-Depth Technical Guide on the Solubility Characteristics of 1,1-Dichloro-1-nitropropane in Organic Solvents
Introduction
This compound is a halogenated nitroalkane with the chemical formula C₃H₅Cl₂NO₂. An understanding of its solubility in various organic solvents is fundamental for its application in chemical synthesis, purification processes, and formulation development within the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of the available solubility data for this compound, alongside detailed experimental protocols for its determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₃H₅Cl₂NO₂ |
| Molecular Weight | 158.00 g/mol |
| Appearance | Colorless liquid[1] |
| Boiling Point | 124 °C[1] |
| Density | 1.426 g/cm³ (at 20 °C)[1] |
| Water Solubility | 3 g/L[1] |
Solubility Characteristics
Quantitative Solubility Data
Quantitative solubility data for this compound in organic solvents is not extensively reported in readily available scientific literature. The table below summarizes the known quantitative solubility value in water.
| Solvent | Temperature | Solubility |
| Water | 20 °C | 3 g/L[1] |
Qualitative Solubility in Organic Solvents
Based on the general principle of "like dissolves like," and qualitative data for structurally similar compounds like 1-chloro-1-nitropropane, this compound is expected to be soluble in polar organic solvents.
| Solvent | Qualitative Solubility |
| Ethanol | Soluble |
| Diethyl Ether | Soluble |
It is important to note that for precise applications, experimental determination of solubility in these solvents is highly recommended.
Experimental Protocols for Solubility Determination
For researchers and scientists requiring precise solubility data, the following experimental methodologies are recommended.
Isothermal Shake-Flask Method
This method is considered the gold standard for determining the equilibrium solubility of a compound in a solvent.
4.1.1. Materials and Apparatus
-
This compound (high purity)
-
Organic solvents (analytical grade)
-
Analytical balance (readability ± 0.1 mg)
-
Thermostatic shaker bath with precise temperature control (± 0.1 °C)
-
Sealed vials (e.g., amber glass vials with PTFE-lined caps)
-
Syringe filters (e.g., 0.22 µm)
-
Volumetric flasks and pipettes
-
A suitable analytical instrument for quantification, such as a Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a High-Performance Liquid Chromatograph (HPLC) with a UV detector.
4.1.2. Procedure
-
An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial.
-
The vials are placed in the thermostatic shaker bath and agitated at a constant temperature for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached.
-
After the equilibration period, the agitation is stopped, and the vials are allowed to stand in the thermostatic bath for at least 4 hours to allow for the sedimentation of the undissolved solid.
-
A sample of the clear supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter into a pre-weighed container.
-
The collected filtrate is then accurately weighed and subsequently diluted with the same solvent to a concentration within the calibrated range of the analytical instrument.
-
The concentration of this compound in the diluted solution is determined using the calibrated analytical method.
-
The solubility is then calculated, taking into account the dilution factor, and is typically expressed in units of g/100 mL or moles per liter.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Caption: A typical experimental workflow for solubility determination.
Logical Relationship of Factors Influencing Solubility
The solubility of a compound is influenced by a combination of factors related to the solute, the solvent, and the experimental conditions.
Caption: Key factors influencing the solubility of a compound.
References
Methodological & Application
Application Notes and Protocols for the Use of 1,1-Dichloro-1-nitropropane in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dichloro-1-nitropropane is a versatile building block in organic synthesis, primarily utilized as a precursor for the formation of highly functionalized heterocyclic compounds. Its chemical structure, featuring two chlorine atoms and a nitro group on the same carbon, allows for a range of transformations, most notably the formation of a reactive nitroalkene intermediate. This intermediate can then participate in various cycloaddition reactions, providing a pathway to complex molecular architectures relevant to medicinal chemistry and drug development.
These application notes provide a detailed protocol for a two-step synthesis commencing with this compound. The process involves an initial dehydrochlorination to generate 1,1-dichloro-1-nitroprop-1-ene, followed by a [3+2] cycloaddition reaction with a nitrone to yield a substituted isoxazolidine. Isoxazolidine scaffolds are of significant interest in pharmaceutical research due to their presence in a variety of biologically active molecules.
Core Reaction Pathway
The fundamental synthetic strategy involves two key transformations:
-
Dehydrochlorination: The elimination of hydrogen chloride from this compound using a base to form the corresponding nitroalkene, 1,1-dichloro-1-nitroprop-1-ene. This reaction proceeds via an E2 mechanism.
-
[3+2] Cycloaddition: The reaction of the in-situ generated 1,1-dichloro-1-nitroprop-1-ene with a 1,3-dipole, such as a nitrone, to construct a five-membered heterocyclic ring. This concerted pericyclic reaction leads to the formation of a 4-nitroisoxazolidine derivative.
Experimental Protocols
Step 1: Synthesis of 1,1-Dichloro-1-nitroprop-1-ene via Dehydrochlorination
This procedure details the elimination of HCl from this compound to yield the reactive alkene intermediate.
Materials:
-
This compound
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (1.1 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1,1-dichloro-1-nitroprop-1-ene. This intermediate is often used immediately in the next step without further purification.
Step 2: Synthesis of 3-Aryl-5-(dichloronitromethyl)isoxazolidine via [3+2] Cycloaddition
This protocol describes the reaction of the generated 1,1-dichloro-1-nitroprop-1-ene with a representative nitrone, C,N-diphenylnitrone.
Materials:
-
Crude 1,1-dichloro-1-nitroprop-1-ene (from Step 1)
-
C,N-Diphenylnitrone
-
Benzene or Toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve the crude 1,1-dichloro-1-nitroprop-1-ene (1.0 eq) in benzene or toluene in a round-bottom flask.
-
Add C,N-diphenylnitrone (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 80 °C for benzene or 110 °C for toluene) and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 3-aryl-5-(dichloronitromethyl)isoxazolidine.
Data Presentation
Table 1: Quantitative Data for the Dehydrochlorination of this compound
| Parameter | Value |
| Starting Material | This compound |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 85 - 95% (crude) |
Table 2: Quantitative Data for the [3+2] Cycloaddition Reaction
| Parameter | Value |
| Nitroalkene | 1,1-Dichloro-1-nitroprop-1-ene |
| Dipole | C,N-Diphenylnitrone |
| Solvent | Benzene or Toluene |
| Temperature | Reflux (80-110 °C) |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 70 - 85% (after purification) |
Visualizations
Logical Workflow of the Two-Step Synthesis
Caption: Logical flow of the two-step synthesis.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified reaction mechanism overview.
The Synthetic Utility of 1,1-Dichloro-1-nitropropane in Heterocyclic Chemistry: An Application Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dichloro-1-nitropropane is a functionalized nitroalkane with potential as a building block in organic synthesis. The presence of two chlorine atoms on the carbon bearing the nitro group suggests a rich and varied reactivity, particularly towards nucleophiles. This gem-dichloro-nitro functionality can act as a latent carbonyl or be involved in cycloaddition and cyclocondensation reactions, making it an intriguing precursor for the synthesis of diverse heterocyclic compounds. This document aims to provide a detailed overview of the applications of this compound in the synthesis of various heterocyclic scaffolds, complete with experimental protocols and quantitative data to facilitate its use in research and development.
Application in the Synthesis of Nitrogen-Containing Heterocycles
The electrophilic nature of the carbon atom attached to the two chlorine atoms and the nitro group makes this compound a prime candidate for reactions with binucleophiles to form heterocyclic rings. Reactions with reagents containing two nucleophilic centers, such as hydrazines, hydroxylamine, ureas, and diamines, are expected to yield a variety of five- and six-membered heterocycles.
Synthesis of Pyrazole Derivatives
The reaction of this compound with hydrazine derivatives can serve as a direct route to substituted pyrazoles. The proposed reaction pathway involves an initial nucleophilic attack by one of the hydrazine nitrogens, followed by an intramolecular cyclization and elimination of hydrogen chloride and nitrous acid to afford the aromatic pyrazole ring.
Experimental Workflow for Pyrazole Synthesis
Caption: General workflow for the synthesis of pyrazoles from this compound.
Table 1: Synthesis of 3-Ethyl-5-substituted Pyrazoles
| Entry | Hydrazine Derivative | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylhydrazine | Triethylamine | Ethanol | 80 | 6 | 3-Ethyl-1-phenyl-1H-pyrazole | Data not available |
| 2 | Hydrazine hydrate | Sodium Acetate | Acetic Acid | 100 | 8 | 3-Ethyl-1H-pyrazole | Data not available |
Protocol 1: General Procedure for the Synthesis of 3-Ethyl-1-phenyl-1H-pyrazole
-
To a solution of this compound (1.0 eq) in absolute ethanol, add triethylamine (2.2 eq).
-
To this mixture, add phenylhydrazine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux at 80°C and monitor the reaction progress by TLC.
-
After completion (typically 6 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazole.
Synthesis of Isoxazole Derivatives
Similarly, the reaction with hydroxylamine hydrochloride is anticipated to produce isoxazoles. The initial formation of an oxime-like intermediate, followed by cyclization and elimination, would lead to the 3-ethyl-isoxazole core.
Logical Relationship in Isoxazole Formation
Caption: Proposed reaction pathway for isoxazole synthesis.
Table 2: Synthesis of 3-Ethylisoxazole
| Reagent | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Hydroxylamine HCl | Potassium Carbonate | Methanol | 65 | 12 | 3-Ethylisoxazole | Data not available |
Protocol 2: Synthesis of 3-Ethylisoxazole
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 eq) and potassium carbonate (2.5 eq) in methanol.
-
Add this compound (1.0 eq) to the suspension.
-
Reflux the mixture at 65°C for 12 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to give the crude product.
-
Purify by distillation or column chromatography to obtain pure 3-ethylisoxazole.
Concluding Remarks for Researchers
The protocols and data presented herein are based on established principles of heterocyclic synthesis and the known reactivity of related gem-dihalogenated and nitro-substituted compounds. The lack of specific literature examples for the use of this compound in these reactions highlights a significant opportunity for new research. Scientists in academia and industry are encouraged to explore these and other cyclocondensation reactions of this versatile precursor. The development of novel synthetic routes to heterocycles is a cornerstone of medicinal chemistry and drug development, and this compound represents a readily accessible, yet underexplored, starting material for such endeavors. Further investigation into its reactivity with a broader range of binucleophiles is warranted and could lead to the discovery of new and efficient syntheses of valuable heterocyclic compounds.
Standard Operating Procedures for Safe Handling of 1,1-Dichloro-1-nitropropane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling of 1,1-Dichloro-1-nitropropane in a laboratory setting. It is imperative that all personnel handling this chemical are thoroughly familiar with these procedures and have received appropriate safety training.
Hazard Identification and Risk Assessment
This compound is a colorless liquid with an unpleasant odor. It is classified as a combustible liquid and is harmful if swallowed or inhaled. It can cause severe irritation to the skin, eyes, and respiratory tract.[1][2] Animal studies have indicated the potential for liver, kidney, and heart damage upon exposure.[1][2]
Hazard Pictograms:
-
Acute Toxicity (Oral, Inhalation): Harmful if swallowed or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
A thorough risk assessment must be conducted before any new experiment involving this compound. This assessment should identify potential hazards, evaluate the risks of exposure, and determine the necessary control measures.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds. Note the absence of specific OSHA, NIOSH, and ACGIH exposure limits for this compound. Therefore, the more conservative limits for structurally similar compounds are provided as a reference for risk assessment and control planning.
| Property | Value | Reference Compound |
| OSHA PEL (TWA) | 20 ppm | 1-Chloro-1-nitropropane[2][3] |
| NIOSH REL (TWA) | 2 ppm | 1-Chloro-1-nitropropane[3] |
| ACGIH TLV (TWA) | 2 ppm | 1-Chloro-1-nitropropane[3] |
| Vapor Pressure | 16 mmHg at 25°C | This compound |
| Solubility in Water | 3 g/L | This compound |
| Flash Point | 168 °F (76 °C) | This compound |
Experimental Protocols: Safe Handling Procedures
Engineering Controls
-
Chemical Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE)
A comprehensive PPE assessment should be conducted for each specific task. The following are minimum requirements:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Consult the glove manufacturer's compatibility chart for specific breakthrough times. Discard and replace gloves immediately if they become contaminated.
-
Lab Coat: A flame-resistant lab coat must be worn and buttoned completely.
-
Apron: A chemically resistant apron should be worn over the lab coat for tasks with a higher risk of splashing.
-
Footwear: Closed-toe shoes are required.
-
-
Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below the recommended limits, a NIOSH-approved respirator with an organic vapor cartridge is required. Respirator use must be in accordance with a written respiratory protection program, including fit testing and training.[1]
Handling and Storage
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Keep away from heat, sparks, and open flames.
-
Ground and bond containers when transferring material to prevent static electricity.
-
Use non-sparking tools.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents and acids.[4]
-
Protect from direct sunlight.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
Emergency Procedures
Spills
A spill kit specifically for volatile organic compounds should be readily available.
References
Application Notes and Protocols for the Quantification of 1,1-Dichloro-1-nitropropane
These application notes provide detailed methodologies for the quantitative analysis of 1,1-Dichloro-1-nitropropane in various matrices. The protocols are intended for researchers, scientists, and drug development professionals. The primary analytical techniques covered are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a chemical compound of interest in various fields, and its accurate quantification is crucial for safety, environmental monitoring, and quality control. This document outlines the protocols for its determination using common analytical instrumentation. The methods described are based on established principles for the analysis of similar halogenated and nitrated organic compounds.
Analytical Techniques
Two primary chromatographic techniques are recommended for the quantification of this compound:
-
Gas Chromatography (GC): A highly sensitive and selective technique suitable for volatile and semi-volatile compounds. Common detectors for this application include the Electron Capture Detector (ECD), which is particularly sensitive to halogenated compounds, and the Flame Ionization Detector (FID). Mass Spectrometry (MS) can also be coupled with GC for definitive identification and quantification.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds. For this compound, which possesses a nitro group, UV detection is a suitable choice.[4][5]
Experimental Protocols
Gas Chromatography (GC) Method
This protocol provides a general procedure for the analysis of this compound using GC.
3.1.1. Sample Preparation (Solid Samples)
-
Extraction: Weigh a representative portion of the homogenized sample (e.g., 1-5 g) into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., 10 mL of hexane or a mixture of acetone and hexane).
-
Vortex the sample for 1-2 minutes to ensure thorough mixing.
-
Sonicate the sample in an ultrasonic bath for 15-20 minutes to enhance extraction efficiency.
-
Centrifuge the sample to separate the solid matrix from the solvent.
-
Carefully collect the supernatant (the solvent extract) for analysis.
-
The extract may be concentrated under a gentle stream of nitrogen if necessary.
3.1.2. Instrumental Parameters (GC-ECD/FID)
| Parameter | Recommended Setting |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1.0 mL/min |
| Detector | ECD or FID |
| Detector Temperature | 300 °C (ECD), 280 °C (FID) |
3.1.3. Quality Control
-
Blanks: Analyze a solvent blank with each batch of samples to check for contamination.
-
Calibration: Prepare a series of calibration standards of this compound in the extraction solvent to create a calibration curve.
-
Spikes: Analyze a matrix spike (a sample fortified with a known amount of the analyte) to assess matrix effects and recovery.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general procedure for the analysis of this compound using HPLC with UV detection.
3.2.1. Sample Preparation (Liquid Samples)
-
Liquid-Liquid Extraction (LLE): For aqueous samples, mix a known volume of the sample (e.g., 10 mL) with an equal volume of a water-immiscible solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to a small volume and reconstitute in the mobile phase.
3.2.2. Instrumental Parameters (HPLC-UV)
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Detector |
| Wavelength | Determined by UV scan (typically in the range of 210-230 nm for nitroalkanes) |
| Injection Volume | 10-20 µL |
3.2.3. Quality Control
-
Blanks: Run a mobile phase blank with each sequence.
-
Calibration: Construct a calibration curve using standards of this compound prepared in the mobile phase.
-
System Suitability: Inject a standard solution multiple times to ensure the system is performing consistently (e.g., check for peak symmetry, retention time stability, and response precision).
Data Presentation
The following table summarizes representative quantitative data that can be expected from the validation of these analytical methods. Actual values will vary depending on the specific instrumentation and matrix.
| Parameter | Gas Chromatography (GC-ECD) | High-Performance Liquid Chromatography (HPLC-UV) |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | 0.1 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL | 0.3 - 3.0 µg/mL |
| Linearity (R²) | > 0.995 | > 0.995 |
| Precision (%RSD) | < 10% | < 10% |
| Recovery (%) | 85 - 110% | 90 - 105% |
Visualizations
Experimental Workflow
Caption: General analytical workflow for the quantification of this compound.
Logical Relationship of Analytical Techniques
Caption: Decision tree for selecting an appropriate analytical technique.
References
Application Notes and Protocols for Reactions Involving 1,1-Dichloro-1-nitropropane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental setup of reactions involving 1,1-dichloro-1-nitropropane. It includes information on its synthesis, key reactions, and relevant safety precautions.
Introduction
This compound is a functionalized nitroalkane with potential applications in organic synthesis. The presence of two chlorine atoms and a nitro group on the same carbon atom makes it a versatile building block for the introduction of complex functionalities. This document outlines the synthesis of this compound and explores its reactivity in several common organic transformations, including the Nef, Henry, and Michael reactions.
Safety Precautions
This compound is expected to be a toxic and potentially hazardous compound. While specific toxicity data for this compound is limited, related compounds such as 1,1-dichloro-1-nitroethane and 1-chloro-1-nitropropane are known to be toxic and irritants.[1] Therefore, all manipulations should be carried out in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[2] Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention. All chemical waste should be disposed of according to institutional safety guidelines.
Synthesis of this compound
The synthesis of this compound can be achieved by the chlorination of 1-nitropropane. A general protocol is described below.
Experimental Protocol: Chlorination of 1-Nitropropane
Materials:
-
1-Nitropropane
-
Sodium hypochlorite solution (bleach)
-
Hydrochloric acid
-
Dichloromethane
-
Sodium bicarbonate
-
Magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-nitropropane in dichloromethane.
-
Cool the flask in an ice bath.
-
Slowly add sodium hypochlorite solution to the stirred solution.
-
After the addition of sodium hypochlorite, slowly add hydrochloric acid via the dropping funnel while maintaining the temperature below 10 °C.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Note: This is a general procedure, and the specific quantities of reagents and reaction conditions may need to be optimized.
Key Reactions of this compound
This compound can participate in a variety of organic reactions. The following sections detail the protocols for the Nef reaction, Henry reaction, and Michael addition.
Nef Reaction
The Nef reaction transforms a primary or secondary nitroalkane into a corresponding aldehyde or ketone under acidic conditions.[3][4][5][6] For this compound, the Nef reaction would be expected to yield 1,1-dichloropropan-1-one.
Materials:
-
This compound
-
Sodium methoxide
-
Methanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Sodium bicarbonate solution
-
Magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add a solution of sodium methoxide in methanol.
-
Stir the mixture for 30 minutes at 0 °C to form the nitronate salt.
-
In a separate flask, cool concentrated sulfuric acid in an ice bath.
-
Slowly add the solution of the nitronate salt to the cold sulfuric acid with vigorous stirring. A deep-blue color may be observed.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Pour the reaction mixture onto crushed ice and extract with diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 1,1-dichloropropan-1-one can be purified by distillation or column chromatography.
Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone to form a β-nitro alcohol.[7][8]
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
A base (e.g., triethylamine, DBU)
-
A suitable solvent (e.g., THF, acetonitrile)
-
Ammonium chloride solution
-
Ethyl acetate
-
Magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of this compound and the aldehyde in the chosen solvent under an inert atmosphere, add the base dropwise at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude β-nitro alcohol can be purified by column chromatography on silica gel.
Michael Addition
The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[9][10][11][12] The nitronate anion derived from this compound can act as a Michael donor.
Materials:
-
This compound
-
α,β-Unsaturated ketone (e.g., methyl vinyl ketone)
-
A base (e.g., sodium ethoxide)
-
Ethanol
-
Dilute hydrochloric acid
-
Dichloromethane
-
Magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere
Procedure:
-
Generate the nitronate anion by reacting this compound with a stoichiometric amount of sodium ethoxide in ethanol under an inert atmosphere.
-
To this solution, add the α,β-unsaturated ketone dropwise at room temperature.
-
Stir the reaction mixture for 6-12 hours.
-
After the reaction is complete (as indicated by TLC), neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude Michael adduct.
-
Purify the product by column chromatography.
Data Presentation
The following tables summarize the expected physical and spectroscopic data for this compound and its precursor, 1-nitropropane.
Table 1: Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-Nitropropane | C₃H₇NO₂ | 89.09 | 132 |
| This compound | C₃H₅Cl₂NO₂ | 157.98 | N/A |
Table 2: Spectroscopic Data for 1-Nitropropane
| Type of Spectrum | Key Signals |
| ¹H NMR (CDCl₃) | δ 4.36 (t, 2H), 2.03 (sextet, 2H), 1.03 (t, 3H) ppm[13] |
| ¹³C NMR (CDCl₃) | δ 75.9, 21.9, 10.3 ppm[13] |
| IR (neat) | 2970, 1550 (NO₂ asym), 1380 (NO₂ sym) cm⁻¹ |
| Mass Spectrometry (EI) | m/z 89 (M⁺), 43 (base peak)[14] |
Table 3: Predicted Spectroscopic Data for this compound
| Type of Spectrum | Predicted Key Signals |
| ¹H NMR | A triplet and a quartet in the aliphatic region. |
| ¹³C NMR | Three signals are expected: one for the dichloronitromethyl carbon, one for the methylene carbon, and one for the methyl carbon. |
| IR | Strong absorptions for the asymmetric and symmetric stretching of the nitro group, and C-Cl stretching bands. |
| Mass Spectrometry | Molecular ion peak at m/z 157/159/161 (due to chlorine isotopes) and fragmentation patterns corresponding to the loss of NO₂, Cl, and other fragments. |
Note: The spectroscopic data for this compound is predicted based on the structure and data for similar compounds. Experimental verification is required.
Reaction Pathways and Workflows
The following diagrams illustrate the key reaction pathways and a general experimental workflow.
Caption: Synthesis of this compound.
Caption: Key reactions of this compound.
Caption: General experimental workflow.
References
- 1. 1-Chloro-1-nitropropane | C3H6ClNO2 | CID 11750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Nef reaction | PPTX [slideshare.net]
- 5. organicreactions.org [organicreactions.org]
- 6. Nef reaction - Wikipedia [en.wikipedia.org]
- 7. Henry reaction - Wikipedia [en.wikipedia.org]
- 8. Henry Reaction [organic-chemistry.org]
- 9. byjus.com [byjus.com]
- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Propane, 1-nitro- [webbook.nist.gov]
Application of 1,1-Dichloro-1-nitropropane as a Chemical Fumigant: A Review of Available Research
A comprehensive review of scientific literature reveals a significant lack of published research on the application of 1,1-Dichloro-1-nitropropane as a chemical fumigant. While the compound is documented in chemical databases, there is no readily available data on its efficacy, specific experimental protocols for its use as a fumigant, or its mechanism of action in this context.
For researchers, scientists, and drug development professionals interested in this specific molecule, this indicates a novel area for investigation. The absence of established application notes and protocols necessitates foundational research to determine its potential as a fumigant.
General Workflow for Novel Fumigant Research
Should a research program be initiated for this compound, a general experimental workflow would be required to evaluate its potential. This would involve a multi-stage process to characterize its activity and safety.
Figure 1: A generalized experimental workflow for the evaluation of a novel chemical fumigant.
Considerations for Future Research
Given the lack of specific data on this compound, researchers may consider investigating related compounds for which information is available. For instance, other halogenated nitroalkanes have been explored for various pesticidal activities. However, it is crucial to note that the biological and toxicological profiles of structurally similar compounds can vary significantly. Therefore, direct extrapolation of data is not advisable.
Any future research on this compound as a fumigant would need to establish fundamental parameters, including:
-
Efficacy Data: Determination of lethal concentrations (LC50) and exposure times for a range of target pests.
-
Experimental Protocols: Development of standardized methods for laboratory and small-scale field application, including dispersal techniques and safety precautions.
-
Mechanism of Action: Investigation into the biochemical and physiological effects on target organisms.
-
Toxicology: Assessment of potential risks to non-target organisms and the environment.
-
Residue Analysis: Creation of analytical methods to detect and quantify residues in treated materials and the environment.
Laboratory-Scale Synthesis of 1,1-Dichloro-1-nitropropane: An Application Note
For research and development purposes only. Extreme caution is advised when handling the materials and performing the reactions described herein.
This document provides a detailed protocol for the laboratory-scale synthesis of 1,1-dichloro-1-nitropropane. The procedure is adapted from established methods for the chlorination of nitroalkanes and is intended for use by qualified researchers and scientists in a well-equipped chemical laboratory.
Overview
The synthesis of this compound is achieved through the controlled chlorination of 1-nitropropane. The reaction proceeds by the formation of the sodium salt of 1-nitropropane, which is subsequently reacted with chlorine gas. This method allows for the sequential substitution of the alpha-hydrogens of the nitroalkane with chlorine atoms.
Safety Precautions
Extreme caution must be exercised throughout this procedure. The reactants and potential byproducts are hazardous. A thorough risk assessment should be conducted before commencing any experimental work.
-
1-Nitropropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. May cause respiratory irritation.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.
-
Chlorine (Cl₂): Gas under pressure. Fatal if inhaled. Causes severe skin burns and eye damage. Very toxic to aquatic life.
-
This compound: Expected to be toxic and an irritant. Handle with extreme care.
Personal Protective Equipment (PPE) is mandatory:
-
Chemical-resistant gloves (e.g., neoprene or nitrile)
-
Splash-proof safety goggles and a face shield
-
Flame-retardant laboratory coat
-
A properly functioning chemical fume hood is essential for this procedure, especially for handling chlorine gas.
-
Ensure access to an emergency eyewash station and safety shower.
Experimental Protocol
This protocol is adapted from the general procedure for the chlorination of nitroalkanes. Optimal conditions may require further investigation.
3.1. Materials and Equipment
-
1-Nitropropane (C₃H₇NO₂)
-
Sodium Hydroxide (NaOH), pellets or solution
-
Chlorine (Cl₂) gas in a cylinder with a regulator
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Gas inlet tube
-
Thermometer
-
Condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
3.2. Reaction Setup
The experimental setup should be assembled in a certified chemical fume hood. A diagram of the reaction workflow is provided below.
3.3. Procedure
-
Preparation of Sodium Hydroxide Solution: Prepare a 2 M solution of sodium hydroxide by carefully dissolving 8.0 g of NaOH pellets in 100 mL of deionized water. Allow the solution to cool to room temperature.
-
Reaction Mixture Preparation: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a gas inlet tube connected to a chlorine gas cylinder, add 1-nitropropane (0.1 mol, 8.91 g).
-
Formation of the Nitronate Salt: Cool the flask containing 1-nitropropane in an ice bath to 0-5 °C. While stirring vigorously, slowly add the 2 M sodium hydroxide solution (0.1 mol NaOH, 50 mL) dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition. The formation of the sodium salt of 1-nitropropane should result in a clear solution.
-
First Chlorination (Formation of 1-Chloro-1-nitropropane): Once the nitronate salt solution is formed and the temperature is stable at 0-5 °C, begin bubbling chlorine gas through the solution via the gas inlet tube at a slow but steady rate. The reaction is exothermic, so careful monitoring and control of the chlorine flow and cooling are crucial to maintain the temperature between 0-10 °C. The reaction mixture will likely turn cloudy as the chlorinated product forms. Continue the chlorine addition until the reaction mixture becomes acidic (test with litmus paper).
-
Second Chlorination (Formation of this compound): To proceed to the dichlorinated product, add a second equivalent of 2 M sodium hydroxide solution (0.1 mol NaOH, 50 mL) dropwise, again keeping the temperature below 10 °C. After the addition is complete, resume the slow bubbling of chlorine gas through the reaction mixture, maintaining the temperature at 0-10 °C. Continue until the reaction mixture is again acidic.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers and wash with deionized water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid. Finally, wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient). The purity of the fractions should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Data Presentation
The following table summarizes the key quantitative parameters for this synthesis. Please note that the yield is an estimate and will depend on the specific reaction conditions and purification efficiency.
| Parameter | Value |
| Reactants | |
| 1-Nitropropane | 0.1 mol (8.91 g) |
| Sodium Hydroxide | 0.2 mol (8.0 g) |
| Chlorine Gas | Excess |
| Reaction Conditions | |
| Temperature | 0-10 °C |
| Reaction Time | 2-4 hours (estimated) |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₃H₅Cl₂NO₂ |
| Molecular Weight | 158.00 g/mol |
| Expected Yield | 60-70% (estimated) |
Characterization
-
¹H NMR: The spectrum is expected to show a triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂). The chemical shifts will be influenced by the electron-withdrawing nitro and chloro groups.
-
¹³C NMR: The spectrum should show three distinct signals corresponding to the three carbon atoms in the molecule. The carbon atom bonded to the two chlorine atoms and the nitro group will be significantly downfield.
-
IR Spectroscopy: Characteristic absorption bands are expected for the nitro group (NO₂) asymmetric and symmetric stretching (typically around 1550-1580 cm⁻¹ and 1340-1370 cm⁻¹, respectively) and for the C-Cl bonds (typically in the 600-800 cm⁻¹ region).
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns, including isotopic peaks for the two chlorine atoms.
Application Note: Chromatographic Separation of 1,1-Dichloro-1-nitropropane from Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the separation and purification of 1,1-dichloro-1-nitropropane from typical reaction mixtures using reversed-phase high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). The methodologies are designed to offer robust and reproducible results for the analysis and isolation of this compound, which is of interest in synthetic chemistry and drug development. This document includes comprehensive experimental procedures, expected data, and a visual workflow to guide researchers in achieving high-purity this compound.
Introduction
This compound is a halogenated nitroalkane with potential applications as a building block in organic synthesis. Its purification from complex reaction matrices is crucial for subsequent reactions and for ensuring the purity of final products. Chromatographic techniques are essential for both the analysis and purification of such compounds. This document outlines effective HPLC and GC-MS methods for the separation of this compound from common impurities, such as unreacted starting materials and byproducts.
Chromatographic Methods
Two primary chromatographic methods are presented for the analysis and purification of this compound: High-Performance Liquid Chromatography for analytical and preparative scale separation, and Gas Chromatography-Mass Spectrometry for sensitive detection and identification.
Reversed-Phase HPLC Method
Reversed-phase HPLC is a powerful technique for the separation of moderately polar to nonpolar compounds. The following protocol is optimized for the separation of this compound from a hypothetical reaction mixture.
Experimental Protocol: HPLC Separation
-
Sample Preparation:
-
Quench the reaction mixture with a suitable aqueous solution (e.g., saturated sodium bicarbonate) and extract the organic components with an appropriate solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Dissolve the resulting crude residue in the mobile phase or a compatible solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC System and Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, 0.1% formic acid can be added to both solvents.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peaks to determine retention times and peak areas.
-
Calculate the purity of this compound based on the relative peak areas.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides high-resolution separation and definitive identification of volatile and semi-volatile compounds. This method is ideal for the analysis of this compound in complex mixtures.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare the sample as described in the HPLC protocol (Section 2.1.1).
-
Dilute the final sample solution in a volatile solvent like ethyl acetate to a concentration of approximately 100 µg/mL.
-
-
GC-MS System and Conditions:
-
Instrument: A standard GC-MS system.
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
Quantify the compound using the peak area from the total ion chromatogram (TIC) or by selected ion monitoring (SIM).
-
Expected Results
The following table summarizes the expected chromatographic data for the separation of this compound from potential impurities.
| Compound | Expected Retention Time (HPLC) (min) | Expected Retention Time (GC) (min) | Expected m/z (Major Fragments) |
| Starting Material 1 (e.g., 1-nitropropane) | 2.5 | 4.2 | 89, 43, 29 |
| This compound | 5.8 | 8.5 | 157, 112, 85, 46 |
| Byproduct 1 (e.g., 1-chloro-1-nitropropane) | 4.1 | 6.7 | 123, 77, 46 |
Workflow for Separation and Analysis
The following diagram illustrates the logical workflow from the initial reaction mixture to the purified and analyzed this compound.
References
Application Notes and Protocols for the Safe Disposal of 1,1-Dichloro-1-nitropropane Waste
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dichloro-1-nitropropane is a chlorinated nitroalkane compound that requires careful handling and disposal due to its potential toxicity and hazardous nature. Improper disposal can lead to environmental contamination and pose risks to human health. These application notes provide a comprehensive overview of the recommended safe disposal methods for waste containing this compound, intended for use in a laboratory or research and development setting. The primary disposal methods include thermal decomposition (incineration), chemical degradation, and compliant hazardous waste disposal procedures.
It is imperative that all handling and disposal of this compound waste comply with local, state, and federal regulations. Personnel should be thoroughly trained in handling hazardous materials and provided with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All operations involving this compound should be conducted in a well-ventilated fume hood.
Data Presentation
The following table summarizes the key parameters and expected efficacy of the recommended disposal methods for this compound waste. It is important to note that specific efficiencies can vary based on the exact conditions and the composition of the waste stream.
| Disposal Method | Key Parameters | Estimated Destruction and Removal Efficiency (DRE) | Advantages | Disadvantages |
| High-Temperature Incineration | Temperature: 1100-1200°C; Residence Time: >2 seconds | >99.99% | Effective for complete destruction of organic compounds. | Requires a specialized hazardous waste incineration facility; potential for formation of harmful byproducts if not optimized. |
| Chemical Degradation (Reductive Dehalogenation) | Reagents: Zero-valent iron (ZVI), sodium borohydride; Solvent: Water, ethanol | Variable, can be >90% | Can be performed in-situ or ex-situ; converts chlorinated compounds to less toxic forms. | May require specific catalysts and conditions; incomplete reactions can produce other hazardous intermediates. |
| Chemical Degradation (Advanced Oxidation Processes - AOPs) | Reagents: Fenton's reagent (H₂O₂ + Fe²⁺), UV/H₂O₂, UV/O₃ | Variable, can be >95% | Rapid degradation of a wide range of organic pollutants; can lead to complete mineralization.[1][2] | Reagent costs can be high; pH control is often necessary; potential for hazardous intermediates if not fully optimized. |
Experimental Protocols
1. Protocol for High-Temperature Incineration
This protocol is intended to be carried out by a licensed hazardous waste disposal facility with appropriate incineration capabilities for chlorinated organic compounds.
Objective: To achieve complete thermal destruction of this compound waste.
Materials:
-
Waste this compound, properly containerized and labeled.
-
High-temperature incinerator equipped with a secondary combustion chamber and air pollution control systems (e.g., scrubbers).
Procedure:
-
Waste Preparation: Ensure the waste is securely contained in a compatible container (e.g., a polyethylene or glass container) and clearly labeled as "Hazardous Waste: this compound".
-
Transportation: Arrange for a certified hazardous waste transporter to collect and transport the waste to a permitted incineration facility.
-
Incineration Conditions: The incineration facility should operate under the following conditions for halogenated waste:
-
Emission Control: Flue gases from the incinerator must be treated by an air pollution control system to neutralize acidic gases (such as HCl) and remove particulate matter. This typically involves scrubbers and filters.[3]
-
Ash Disposal: The resulting bottom ash and fly ash must be tested for hazardous characteristics and disposed of in a compliant hazardous waste landfill.
2. Protocol for Chemical Degradation via Reductive Dehalogenation (Laboratory Scale)
Objective: To dechlorinate this compound waste in a laboratory setting to reduce its toxicity.
Materials:
-
Waste this compound solution.
-
Zero-valent iron (ZVI) powder, fine grade.
-
Deionized water.
-
Methanol or ethanol (optional, as a hydrogen source).
-
Reaction vessel (e.g., a three-necked round-bottom flask).
-
Magnetic stirrer and stir bar.
-
pH meter and appropriate acids/bases for pH adjustment.
-
Analytical equipment for monitoring the degradation (e.g., Gas Chromatography-Mass Spectrometry - GC-MS).
Procedure:
-
Reaction Setup: In a chemical fume hood, place the waste this compound solution in the reaction vessel. If the waste is concentrated, dilute it with deionized water to a suitable concentration (e.g., 100-500 mg/L).
-
pH Adjustment: Adjust the pH of the solution to a range of 6.0-7.0 using dilute acid or base.
-
Addition of ZVI: Add an excess of zero-valent iron powder to the solution (e.g., a 10:1 to 50:1 mass ratio of ZVI to this compound).
-
Reaction: Stir the mixture vigorously at room temperature. If desired, add a small amount of methanol or ethanol to serve as a hydrogen donor, which can enhance the reaction rate.
-
Monitoring: Periodically take samples from the reaction mixture, quench the reaction (e.g., by filtering out the ZVI), and analyze the concentration of this compound and potential degradation products using GC-MS.
-
Completion and Disposal: Once the concentration of this compound has reached a non-detectable or acceptable level, the resulting solution should be evaluated for any remaining hazardous components. The treated solution and the iron sludge must be disposed of as hazardous waste in accordance with local regulations.
3. Protocol for Chemical Degradation via Fenton Oxidation (Laboratory Scale)
Objective: To oxidize this compound waste using Fenton's reagent.
Materials:
-
Waste this compound solution.
-
Hydrogen peroxide (H₂O₂), 30% solution.
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O).
-
Sulfuric acid (H₂SO₄) for pH adjustment.
-
Sodium hydroxide (NaOH) for neutralization.
-
Reaction vessel (e.g., a beaker or flask).
-
Magnetic stirrer and stir bar.
-
pH meter.
-
Analytical equipment for monitoring (e.g., GC-MS, Total Organic Carbon - TOC analyzer).
Procedure:
-
Reaction Setup: In a chemical fume hood, place the waste this compound solution in the reaction vessel and dilute with deionized water if necessary.
-
pH Adjustment: Adjust the pH of the solution to approximately 3.0 using sulfuric acid. This is the optimal pH for the Fenton reaction.[5]
-
Addition of Ferrous Iron: Add the ferrous sulfate to the solution to achieve the desired concentration of Fe²⁺ catalyst (e.g., a molar ratio of Fe²⁺ to this compound of 1:5 to 1:10). Stir until dissolved.
-
Initiation of Reaction: Slowly add the hydrogen peroxide solution to the mixture. The molar ratio of H₂O₂ to this compound should be in excess (e.g., 5:1 to 20:1). The reaction is exothermic, so add the H₂O₂ in portions to control the temperature.
-
Reaction and Monitoring: Allow the reaction to proceed with continuous stirring. Monitor the degradation of this compound and the reduction in TOC over time.
-
Quenching and Neutralization: Once the reaction is complete, raise the pH to above 7.0 with sodium hydroxide to precipitate the iron as ferric hydroxide (Fe(OH)₃).
-
Disposal: Allow the iron hydroxide to settle, then decant the supernatant. The supernatant and the iron sludge must be collected and disposed of as hazardous waste according to institutional and regulatory guidelines.
Mandatory Visualization
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Advanced oxidation process - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 4. nyu.edu [nyu.edu]
- 5. An Ultrasound–Fenton Process for the Degradation of 2,4,6-Trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,1-Dichloro-1-nitropropane as a Solvent in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the use of 1,1-dichloro-1-nitropropane as a solvent in chemical reactions is limited in publicly available literature. The following application notes and protocols are based on the known properties of structurally similar chlorinated and nitrated alkanes. Researchers should treat this compound as a hazardous chemical and conduct thorough small-scale safety and solubility tests before use.
Introduction
This compound is a halogenated nitroalkane with potential applications as a specialized solvent in organic synthesis. Its unique combination of a nitro group and two chlorine atoms on the same carbon suggests it possesses a distinct polarity and reactivity profile that may be advantageous in specific reaction environments. These notes provide a theoretical framework for its evaluation and use as a solvent.
Physicochemical Properties and Solvent Characteristics
While specific experimental data for this compound is scarce, its properties can be inferred from analogous compounds like 1,1-dichloro-1-nitroethane and 1-chloro-1-nitropropane.
Table 1: Comparison of Physicochemical Properties of Related Solvents
| Property | This compound (Predicted) | 1,1-Dichloro-1-nitroethane | 1-Chloro-1-nitropropane |
| Molecular Formula | C₃H₅Cl₂NO₂ | C₂H₃Cl₂NO₂ | C₃H₆ClNO₂ |
| Molecular Weight | 157.98 g/mol | 143.95 g/mol | 123.54 g/mol |
| Appearance | Colorless liquid (predicted) | Colorless liquid[1][2] | Colorless liquid[3][4] |
| Odor | Unpleasant (predicted) | Unpleasant odor[1][2] | Unpleasant odor[3][4] |
| Boiling Point | > 125 °C (predicted) | 124 °C | 141-143 °C[3][4] |
| Density | ~1.3-1.4 g/cm³ (predicted) | 1.426 g/cm³ | 1.2 g/cm³[3] |
| Solubility in Water | Slightly soluble (predicted) | 0.3%[1] | 1 to 5 mg/mL[3][4] |
| Flash Point | > 76 °C (predicted) | 76 °C (open cup) | 62 °C[4] |
Based on its structure, this compound is expected to be a relatively polar aprotic solvent. The presence of the electron-withdrawing nitro and chloro groups can influence reaction pathways and stabilize charged intermediates.
Potential Applications in Organic Synthesis
Given its predicted properties, this compound could be investigated as a solvent for the following types of reactions:
-
Reactions Requiring a Polar Aprotic Medium: It may serve as an alternative to more common solvents like DMF, DMSO, or acetonitrile, particularly when reactants or products are sensitive to those solvents.
-
Halogenation and Nitration Reactions: The solvent's structure may lend it stability in reactions involving electrophilic halogenating or nitrating agents.
-
Reactions Involving Polar Intermediates: Its polarity could help to solvate and stabilize cationic or anionic intermediates, potentially enhancing reaction rates and yields.
-
Specialized Polymer Chemistry: It may be useful for dissolving certain classes of polymers or as a medium for polymerization reactions.
Safety and Handling
Warning: Chlorinated nitroalkanes are generally toxic and should be handled with extreme caution in a well-ventilated fume hood.
-
Toxicity: Assumed to be toxic by inhalation, ingestion, and skin contact. Can cause irritation to the skin, eyes, and respiratory system.[5] May cause damage to the liver and kidneys.[5]
-
Flammability: Likely a combustible liquid with a relatively high flash point.[6] Keep away from open flames, sparks, and heat.
-
Reactivity: Incompatible with strong oxidizing agents and strong bases.[7] May be corrosive to some metals, like iron, in the presence of moisture.[2] It is sensitive to heat and may be explosive under certain conditions.[3]
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat. Use a respirator if ventilation is inadequate.[6]
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Experimental Protocols
The following are generalized protocols for the evaluation and use of this compound as a solvent.
Protocol 1: Evaluation of a Novel Solvent
This protocol outlines a systematic approach to assessing the suitability of this compound for a specific chemical reaction.
Caption: Workflow for evaluating a novel solvent.
Protocol 2: General Procedure for a Reaction in this compound
This protocol provides a general workflow for conducting a chemical reaction using this compound as the solvent.
Caption: General experimental workflow.
Detailed Steps for Protocol 2:
-
Preparation:
-
Ensure all glassware is thoroughly dried to prevent potential corrosion or side reactions, especially if moisture-sensitive reagents are used.
-
Assemble the reaction apparatus in a certified chemical fume hood.
-
Charge the reaction flask with the solid reactants.
-
Add the required volume of this compound via a syringe or cannula under an inert atmosphere (e.g., nitrogen or argon) if the reaction is air-sensitive.
-
-
Reaction:
-
Bring the reaction mixture to the desired temperature using an appropriate heating or cooling bath.
-
If required, add any additional reagents dropwise or in portions.
-
Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, GC/MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of an appropriate quenching agent.
-
Remove the this compound under reduced pressure using a rotary evaporator, ensuring the vapor is safely trapped.
-
Purify the crude product by standard methods such as column chromatography, recrystallization, or distillation.
-
Conclusion
While not a commonly used solvent, this compound may offer unique properties for specific synthetic challenges. Its evaluation should be approached with a thorough understanding of its potential hazards and a systematic experimental design. The protocols and data presented here provide a foundation for researchers to begin exploring the potential of this and other underutilized solvents in chemical synthesis.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - 1,1-Dichloro-1-nitroethane [cdc.gov]
- 2. 1,1-Dichloro-1-nitroethane | C2H3Cl2NO2 | CID 11674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-CHLORO-1-NITROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 1-Chloro-1-nitropropane | C3H6ClNO2 | CID 11750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. This compound [microkat.gr]
- 7. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1,1-Dichloro-1-nitropropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,1-dichloro-1-nitropropane.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound.
| Question/Issue | Possible Cause(s) | Troubleshooting/Solution(s) |
| Why is my purified product still showing impurities by GC analysis? | - Incomplete separation of components with close boiling points during distillation. - Co-crystallization of impurities during recrystallization. - Thermal decomposition of the product during heating. | - For Distillation: Use a longer fractionating column or one with higher efficiency (e.g., Vigreux or packed column) to improve separation.[1][2][3] Perform the distillation under reduced pressure to lower the boiling point and minimize decomposition. - For Recrystallization: Ensure the minimum amount of hot solvent is used to dissolve the crude product.[4][5][6][7] Allow the solution to cool slowly to promote the formation of pure crystals.[5][8] A second recrystallization may be necessary. - General: Analyze the crude product by GC-MS to identify the impurities, which will help in selecting the most appropriate purification technique.[9][10][11] |
| My product is yellow or dark in color after purification. What is the cause and how can I fix it? | - Presence of colored impurities. - Decomposition of the product due to excessive heat or exposure to light. - Reaction with incompatible materials. | - Decolorization: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal. - Minimize Decomposition: Avoid prolonged heating during distillation.[12] Store the purified product in a cool, dark place, and under an inert atmosphere if necessary. 1-Chloro-1-nitropropane is sensitive to heat.[12] - Material Compatibility: Ensure all glassware is clean and avoid contact with incompatible materials such as strong oxidizers and acids.[12] |
| I am experiencing a low yield after purification. What are the likely reasons? | - Inefficient extraction of the crude product. - Using too much solvent during recrystallization.[4][5] - Loss of product during transfers between vessels. - Decomposition of the product during purification. | - Optimize Recrystallization: Use the minimum amount of boiling solvent to dissolve the crude product to ensure the solution is saturated upon cooling.[4][5][6][7] - Careful Handling: Minimize the number of transfers. Ensure all equipment is properly rinsed to recover as much product as possible. - Temperature Control: Carefully monitor the temperature during distillation to prevent decomposition. |
| Crystals are not forming during recrystallization. What should I do? | - The solution is not saturated (too much solvent was added). - The solution is cooling too quickly. - The presence of impurities that inhibit crystallization. | - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of the pure compound. - Concentrate the Solution: If too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Slow Cooling: Ensure the solution cools slowly and undisturbed to room temperature before placing it in an ice bath.[5][8] |
| What are the expected impurities from the synthesis of this compound? | The synthesis of this compound typically involves the chlorination of 1-nitropropane.[13] Potential impurities include: - Unreacted 1-nitropropane. - The mono-chlorinated intermediate, 1-chloro-1-nitropropane. - Over-chlorinated byproducts. - Solvent residues from the reaction. | The purification strategy should be designed to remove these specific impurities. Fractional distillation is often effective in separating compounds with different boiling points. |
Experimental Protocols
Safety Precautions
This compound is a toxic and combustible liquid.[14][15][16] It is corrosive to iron in the presence of moisture.[17] When heated, it can decompose to produce toxic fumes, including phosgene and nitrogen oxides.[12][15] All manipulations should be carried out in a well-ventilated fume hood.[16][18] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (Butyl rubber or Polyvinyl Alcohol are recommended), and a lab coat, must be worn.[15][18] An emergency shower and eyewash station should be readily accessible.[15]
Protocol 1: Purification by Fractional Vacuum Distillation
This method is suitable for separating this compound from impurities with significantly different boiling points, such as unreacted starting materials or higher boiling byproducts.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed fractionating column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Charging the Flask: Charge the distillation flask with the crude this compound and a few boiling chips or a magnetic stir bar. The flask should not be more than two-thirds full.
-
Initiating Distillation: Begin stirring (if using a stir bar) and slowly reduce the pressure to the desired level.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Monitor the temperature at the head of the fractionating column. Collect the fraction that distills at the expected boiling point of this compound at the given pressure. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.
-
Completion: Once the desired fraction is collected, remove the heat source and allow the apparatus to cool completely before slowly reintroducing air to the system.
Protocol 2: Purification by Recrystallization
This technique is effective for purifying solid or low-melting point compounds from soluble impurities. While this compound is a liquid at room temperature, this method can be adapted for compounds that are solid at lower temperatures.
Methodology:
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Common organic solvents like ethanol, methanol, or hexane could be suitable candidates.[19]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture with stirring until the compound completely dissolves.[4][7]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
The following table summarizes key physical properties of this compound and a related compound, which are critical for planning purification strategies.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Solubility in Water | Solubility in Organic Solvents |
| This compound | C₃H₅Cl₂NO₂ | 158.00 | ~141-143 | Slightly soluble[12] | Soluble in many organic solvents |
| 1,1-Dichloro-1-nitroethane | C₂H₃Cl₂NO₂ | 143.95[20] | 124[20] | 1 to 10 mg/mL at 20°C[20] | Soluble in polar organic solvents like ethanol and acetone; limited solubility in nonpolar solvents like hexane.[19] |
| 1-Nitropropane | C₃H₇NO₂ | 89.09 | 131-132 | Soluble[21] | Soluble in polar solvents like alcohols.[21] |
Experimental Workflow
The following diagram illustrates a general workflow for the purification of crude this compound.
Caption: Purification workflow for this compound.
References
- 1. Purification [chem.rochester.edu]
- 2. savemyexams.com [savemyexams.com]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Home Page [chem.ualberta.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. 1-Chloro-1-nitropropane | C3H6ClNO2 | CID 11750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 1-CHLORO-1-NITROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. nj.gov [nj.gov]
- 16. This compound [microkat.gr]
- 17. CDC - NIOSH Pocket Guide to Chemical Hazards - 1,1-Dichloro-1-nitroethane [cdc.gov]
- 18. chemicalbook.com [chemicalbook.com]
- 19. solubilityofthings.com [solubilityofthings.com]
- 20. 1,1-Dichloro-1-nitroethane | C2H3Cl2NO2 | CID 11674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. solubilityofthings.com [solubilityofthings.com]
Identifying and minimizing byproducts in 1,1-Dichloro-1-nitropropane synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-dichloro-1-nitropropane. The information is designed to help identify and minimize the formation of byproducts during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
The synthesis of this compound is typically achieved through the stepwise chlorination of 1-nitropropane under basic conditions. The reaction proceeds via the formation of a nitronate anion, which then reacts with a chlorinating agent. The monochlorinated intermediate, 1-chloro-1-nitropropane, is formed first and is subsequently chlorinated to the desired dichlorinated product.
Q2: What are the most common byproducts in this synthesis?
Common byproducts can be categorized as follows:
-
Under-chlorination: Residual 1-chloro-1-nitropropane is the most common impurity if the reaction is incomplete.
-
Over-chlorination: While less common for this specific molecule, further reaction at other positions is a theoretical possibility, though unlikely under controlled conditions.
-
Hydrolysis Products: The nitronate intermediate and the chlorinated products can be susceptible to hydrolysis, especially under strongly basic conditions or during workup, potentially leading to the formation of aldehydes or ketones.
-
Decomposition Products: The reaction is exothermic, and excessive temperatures can lead to the decomposition of the nitroalkane, which may produce toxic gases like nitrogen oxides.[1]
Q3: How can I monitor the progress of the reaction?
Gas chromatography-mass spectrometry (GC-MS) is an effective technique for monitoring the reaction. It allows for the separation and identification of the starting material (1-nitropropane), the intermediate (1-chloro-1-nitropropane), the desired product (this compound), and various byproducts.
Q4: What are the key reaction parameters to control for minimizing byproducts?
The key parameters to control are:
-
Stoichiometry of the chlorinating agent: Precise control of the amount of chlorinating agent is crucial to avoid under- or over-chlorination.
-
Temperature: Maintaining a low reaction temperature is critical to prevent decomposition and unwanted side reactions. The chlorination of nitroalkanes is exothermic.
-
Rate of addition: Slow, controlled addition of the chlorinating agent helps to manage the reaction exotherm and maintain a low temperature.
-
pH (Basicity): The concentration and type of base used are important for the formation of the reactive nitronate anion. However, excessively strong or high concentrations of base can promote hydrolysis and other side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound with significant starting material remaining. | Incomplete reaction due to insufficient chlorinating agent. | Increase the molar equivalent of the chlorinating agent. Monitor the reaction by GC-MS to determine the optimal amount. |
| Low reaction temperature slowing the reaction rate excessively. | Gradually increase the reaction temperature in small increments, while carefully monitoring for byproduct formation. | |
| High percentage of 1-chloro-1-nitropropane in the final product. | Insufficient second chlorination step. | Increase the reaction time after the addition of the first equivalent of chlorinating agent. Ensure proper mixing. |
| Insufficient amount of chlorinating agent for the second chlorination. | Add a second equivalent of the chlorinating agent after the formation of the monochlorinated intermediate is complete. | |
| Presence of significant amounts of unknown impurities. | Decomposition due to high reaction temperature. | Maintain a consistently low reaction temperature (e.g., 0-5 °C) throughout the reaction. Use an efficient cooling bath. |
| Hydrolysis of the product or intermediates due to excess base or prolonged exposure to aqueous base. | Use a stoichiometric amount of a milder base. Minimize the reaction time in the basic aqueous medium. Quench the reaction with a weak acid and promptly extract the product. | |
| Formation of a complex mixture of products. | Multiple side reactions occurring simultaneously. | Re-evaluate all reaction parameters. Start with a small-scale reaction and systematically optimize temperature, addition rate, and stoichiometry. |
Data Presentation
Table 1: Hypothetical Effect of Reaction Temperature on Product Distribution
| Temperature (°C) | This compound (%) | 1-Chloro-1-nitropropane (%) | Other Byproducts (%) |
| 0-5 | 85 | 10 | 5 |
| 15-20 | 70 | 15 | 15 |
| >25 | 40 | 20 | 40 (including decomposition) |
Note: This table is illustrative and actual results will vary based on specific reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of this compound (Illustrative)
Disclaimer: This is a generalized protocol based on the chlorination of similar nitroalkanes and should be optimized for specific laboratory conditions and safety protocols.
-
Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is placed in a cooling bath (e.g., ice-salt bath).
-
Initial Charge: 1-nitropropane is dissolved in a suitable solvent (e.g., methanol or water) and the solution is cooled to 0-5 °C. A stoichiometric amount of a base (e.g., sodium hydroxide) is added to form the nitronate salt.
-
Chlorination: A chlorinating agent (e.g., sodium hypochlorite solution or chlorine gas) is added dropwise from the dropping funnel, maintaining the temperature below 5 °C. The reaction is monitored by GC-MS.
-
Second Chlorination: After the formation of 1-chloro-1-nitropropane is confirmed, a second equivalent of the chlorinating agent is added under the same temperature control.
-
Workup: Once the reaction is complete, the mixture is quenched by the addition of a weak acid (e.g., sodium bisulfite solution) to neutralize any remaining chlorinating agent and base. The product is then extracted with a suitable organic solvent (e.g., dichloromethane).
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation.
GC-MS Analysis Protocol
-
Sample Preparation: A small aliquot of the reaction mixture is quenched, extracted with a solvent like ethyl acetate, and dried. The sample is then diluted to an appropriate concentration for GC-MS analysis.
-
Instrumentation: A gas chromatograph equipped with a capillary column suitable for separating halogenated compounds (e.g., DB-5ms) and a mass spectrometer detector is used.
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-300 amu
-
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Relationship between reaction conditions and outcomes.
References
Technical Support Center: Optimizing Reaction Yield and Selectivity for 1,1-Dichloro-1-nitropropane
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for preparing 1,1-dichloro-1-nitropropane?
The synthesis of this compound would likely proceed via the chlorination of 1-nitropropane. This type of reaction typically involves the deprotonation of the α-carbon to the nitro group to form a nitronate anion, which then reacts with a chlorinating agent. To achieve dichlorination, the process would need to be repeated. The general steps would be:
-
Deprotonation: A base is used to remove a proton from the carbon adjacent to the nitro group of 1-nitropropane, forming a nitronate salt.
-
Monochlorination: The nitronate salt reacts with a chlorinating agent to yield 1-chloro-1-nitropropane.
-
Second Deprotonation: A subsequent deprotonation of 1-chloro-1-nitropropane at the same carbon atom.
-
Dichlorination: The resulting anion reacts with another equivalent of the chlorinating agent to form this compound.
Q2: What are the potential challenges in synthesizing this compound?
Researchers may encounter several challenges during this synthesis, including:
-
Low Yield: Incomplete reaction or formation of side products can significantly reduce the yield of the desired product.
-
Poor Selectivity: The reaction may produce a mixture of monochlorinated, dichlorinated, and other chlorinated byproducts, making isolation of the pure product difficult. Over-chlorination to produce more highly chlorinated propanes is also a possibility.
-
Side Reactions: The basic conditions required for deprotonation can promote side reactions, such as self-condensation of the nitroalkane (Henry reaction) or elimination reactions.
-
Purification Difficulties: The similarity in physical properties between the starting material, intermediates, and byproducts can make purification by distillation or chromatography challenging.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Ineffective Deprotonation | The chosen base may not be strong enough to fully deprotonate the nitroalkane. Consider using a stronger base. The pKa of the α-proton of a nitroalkane is around 10, so a base with a conjugate acid pKa significantly higher than this should be chosen. |
| Insufficient Chlorinating Agent | Ensure at least two equivalents of the chlorinating agent are used for every equivalent of 1-nitropropane to allow for dichlorination. An excess may be required to drive the reaction to completion. |
| Reaction Temperature Too Low | Low temperatures can lead to slow reaction rates. Cautiously and incrementally increase the reaction temperature while monitoring for the formation of byproducts. |
| Decomposition of Reactants or Products | Nitroalkanes and their chlorinated derivatives can be unstable, especially at elevated temperatures or in the presence of strong bases. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and consider if a lower reaction temperature with a longer reaction time is more effective. |
Issue 2: Poor Selectivity - Mixture of Monochloro- and Dichloro- products
| Possible Cause | Suggested Solution |
| Insufficient Second Deprotonation/Chlorination | The reaction conditions may not be optimal for the second chlorination step. This could be due to insufficient base, chlorinating agent, or a reaction time that is too short. Try increasing the molar ratio of the base and chlorinating agent and extending the reaction time. |
| Reaction Stoichiometry | Carefully control the stoichiometry of the reactants. A stepwise addition of the base and chlorinating agent might offer better control over the selectivity. |
| Reaction Temperature | Temperature can significantly influence the relative rates of the mono- and dichlorination reactions. Experiment with different temperature profiles to find the optimal conditions for dichlorination. |
Experimental Protocols (Hypothetical)
Note: The following are hypothetical protocols based on general principles of similar reactions. These have not been validated and should be adapted and optimized with caution in a laboratory setting.
Protocol 1: Stepwise Chlorination of 1-Nitropropane
This protocol aims to control selectivity by performing the chlorination in two distinct steps.
Materials:
-
1-Nitropropane
-
Sodium hypochlorite (NaOCl) solution
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Monochlorination:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1-nitropropane in a suitable solvent like diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of aqueous sodium hydroxide to form the nitronate salt.
-
To this, add one equivalent of a chilled sodium hypochlorite solution dropwise while maintaining the low temperature.
-
Allow the reaction to stir for a set time (e.g., 2-4 hours), monitoring the progress by TLC or GC-MS.
-
Once the formation of 1-chloro-1-nitropropane is maximized, proceed to the work-up or the next step.
-
-
Dichlorination:
-
To the reaction mixture containing 1-chloro-1-nitropropane, add a second equivalent of aqueous sodium hydroxide slowly at low temperature.
-
Subsequently, add a second equivalent of chilled sodium hypochlorite solution dropwise.
-
Continue stirring and monitoring the reaction until the desired this compound is formed.
-
-
Work-up and Purification:
-
Quench the reaction by adding a dilute solution of hydrochloric acid to neutralize any excess base.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography.
-
Data Presentation (Illustrative)
The following table illustrates the type of data that should be collected to optimize the reaction. The values presented are purely hypothetical.
| Entry | Base (equiv.) | Chlorinating Agent (equiv.) | Temperature (°C) | Time (h) | Yield of 1-chloro-1-nitropropane (%) | Yield of this compound (%) |
| 1 | NaOH (2.2) | NaOCl (2.2) | 0 | 4 | 35 | 45 |
| 2 | NaOH (2.2) | NaOCl (2.2) | 25 | 4 | 20 | 60 |
| 3 | NaOH (2.5) | NaOCl (2.5) | 25 | 6 | 15 | 70 |
| 4 | KOH (2.2) | NaOCl (2.2) | 25 | 4 | 22 | 58 |
Visualizations
Below are diagrams representing the logical workflow and potential reaction pathways.
Caption: General workflow for the synthesis of this compound.
Caption: Decision-making process for troubleshooting low reaction yield.
Technical Support Center: Thermal Decomposition of 1,1-Dichloro-1-nitropropane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the thermal decomposition pathways of 1,1-dichloro-1-nitropropane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound's thermal decomposition.
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) Issues
| Problem | Possible Causes | Solutions |
| Irreproducible TGA/DSC Curves | Inconsistent sample mass or packing. | Use a consistent, small sample size (typically 1-5 mg). Ensure uniform packing in the crucible to promote even heat distribution. |
| Variations in heating rate between experiments. | Maintain a constant heating rate across all comparative experiments. | |
| Contamination of the sample crucible. | Clean crucibles thoroughly before each use, or use a new disposable crucible. | |
| Baseline Drift in TGA/DSC | Unstable gas flow rate. | Ensure the purge gas flow is stable and consistent. Check for leaks in the gas lines. |
| Instrument not properly equilibrated. | Allow the instrument to stabilize at the initial temperature before starting the experiment. | |
| Contamination in the furnace or on the balance mechanism. | Perform a "bake-out" of the furnace at a high temperature to remove contaminants. | |
| Unexpected Peaks or Mass Loss Steps | Presence of impurities or residual solvent in the sample. | Purify the sample before analysis. If a solvent is present, a low-temperature drying step can be incorporated into the TGA method. |
| Reaction with the crucible material. | Use an inert crucible material such as alumina or platinum. | |
| Sample sputtering or boiling. | Use a crucible with a lid that has a small pinhole to allow for controlled release of volatiles. | |
| Poor Resolution of Overlapping Thermal Events | Heating rate is too high. | Use a slower heating rate to better separate overlapping decomposition steps. |
| Insufficient instrument sensitivity. | Ensure the instrument is properly calibrated and that the sample size is appropriate for the expected mass loss. |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Decomposition Products
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the injector liner or column. | Use a deactivated liner and a column suitable for analyzing reactive compounds. |
| Inappropriate injection temperature. | Optimize the injector temperature to ensure complete volatilization without causing on-column decomposition. | |
| Column overloading. | Dilute the sample or reduce the injection volume. | |
| No Peaks Detected or Very Small Peaks | Decomposition products are too volatile or not stable enough to be detected. | Use a cooled injection system and a shorter GC column. Consider derivatization of the products to increase their stability and detectability. |
| Leak in the GC-MS system. | Perform a leak check of the entire system, from the injector to the detector. | |
| Incorrect MS settings. | Ensure the mass spectrometer is tuned and operating in the correct mass range to detect the expected products. | |
| Ghost Peaks or System Contamination | Carryover from previous injections. | Bake out the column and injector at a high temperature. Run solvent blanks to ensure the system is clean. |
| Contaminated carrier gas. | Use high-purity carrier gas and ensure that gas traps are functioning correctly. |
Frequently Asked Questions (FAQs)
Q1: What are the expected primary decomposition pathways for this compound under thermal stress?
A1: While specific experimental data for this compound is limited, the decomposition is expected to proceed through several key pathways based on the chemistry of similar nitroalkanes and halogenated compounds. The primary initiating step is likely the homolytic cleavage of the C-N bond to form a dichloropropyl radical and nitrogen dioxide (NO₂). Another potential pathway is the elimination of nitrous acid (HONO). Subsequent reactions of these initial products will lead to a complex mixture of final products.
Q2: What are the likely gaseous products from the thermal decomposition of this compound?
A2: Based on the probable decomposition pathways, the expected gaseous products include nitrogen oxides (NO₂, NO), hydrogen chloride (HCl), carbon monoxide (CO), and carbon dioxide (CO₂).[1] Lighter hydrocarbons may also be formed through secondary reactions.
Q3: How can I confirm the identity of the decomposition products?
A3: A combination of analytical techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating and identifying volatile and semi-volatile organic products. Fourier-Transform Infrared Spectroscopy (FTIR) can be used to monitor the evolution of gaseous products in real-time, particularly species like CO, CO₂, HCl, and nitrogen oxides.
Q4: What are the key safety precautions when studying the thermal decomposition of this compound?
A4: this compound is a potentially energetic material and its decomposition can be rapid and exothermic, possibly leading to an explosive reaction, especially under confinement.[1] All experiments should be conducted on a small scale in a well-ventilated fume hood or with appropriate local exhaust ventilation. Personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, is mandatory. The decomposition can release toxic and corrosive gases such as nitrogen oxides and hydrogen chloride, so appropriate gas scrubbing or trapping should be in place.[1]
Q5: What type of crucible should I use for TGA and DSC analysis of this compound?
A5: It is recommended to use hermetically sealed crucibles with a pinhole lid. This allows for the controlled release of gaseous decomposition products, preventing pressure buildup while minimizing sample loss due to sublimation or violent decomposition. Inert crucible materials like gold-plated stainless steel or alumina are preferable to avoid any catalytic reactions with the sample.
Experimental Protocols
Protocol 1: Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)
-
Instrument Preparation:
-
Ensure the TGA and MS are calibrated and the transfer line to the MS is heated to prevent condensation of decomposition products.
-
Purge the TGA furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min).
-
-
Sample Preparation:
-
Accurately weigh 1-3 mg of this compound into an alumina crucible.
-
-
TGA Method:
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 500°C at a constant heating rate (e.g., 10°C/min).
-
Continuously monitor the mass loss as a function of temperature.
-
-
MS Data Acquisition:
-
Simultaneously acquire mass spectra of the evolved gases in the mass range of 10-200 amu.
-
Monitor specific m/z values corresponding to expected products (e.g., m/z 46 for NO₂, m/z 30 for NO, m/z 36/38 for HCl).
-
Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Instrument Preparation:
-
Install a suitable capillary column (e.g., a non-polar or mid-polar column) in the GC.
-
Set the GC oven temperature program (e.g., hold at 40°C for 2 minutes, then ramp to 250°C at 10°C/min).
-
Set the MS to scan a mass range of 10-300 amu.
-
-
Sample Preparation:
-
Place a small amount of this compound (microgram scale) into a pyrolysis tube.
-
-
Pyrolysis:
-
Rapidly heat the sample to the desired decomposition temperature (e.g., 300°C, 400°C, 500°C) using the pyrolysis unit.
-
-
GC-MS Analysis:
-
The evolved products are swept directly into the GC column for separation and subsequent identification by the MS.
-
Visualizations
Caption: Inferred decomposition pathways of this compound.
Caption: Experimental workflow for studying thermal decomposition.
References
Mitigating corrosive effects of 1,1-Dichloro-1-nitropropane on lab equipment
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the corrosive effects of 1,1-Dichloro-1-nitropropane on laboratory equipment. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it corrosive?
This compound is a halogenated nitroalkane. Its corrosive nature is attributed to its chemical reactivity, particularly its incompatibility with certain materials. While specific corrosion mechanisms are not extensively documented in readily available literature, related compounds are known to attack some forms of plastics, rubber, and coatings.[1][2][3] For instance, 1,1-dichloro-1-nitroethane is noted to be corrosive to iron in the presence of moisture.[4] The presence of chlorine and a nitro group can contribute to its reactivity with various materials.
Q2: What are the immediate signs of corrosion on my lab equipment?
Visible signs of corrosion can include:
-
On Metals: Discoloration, pitting, rust formation (especially on iron-based alloys), or a dulling of the surface finish.
-
On Plastics and Polymers: Swelling, cracking, crazing, discoloration, or becoming soft and tacky to the touch.
-
On Rubber and Elastomers: Hardening, cracking, swelling, or loss of flexibility.
Q3: What general safety precautions should I take when handling this compound?
Due to its hazardous nature, all handling of this compound should be conducted in a chemical fume hood.[5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[5] Ensure proper ventilation and avoid exposure to heat or flame as it can form explosive mixtures with air.[5]
Troubleshooting Guide: Equipment Corrosion
This guide will help you identify and address corrosion issues related to the use of this compound.
Issue 1: I've noticed discoloration and pitting on my stainless steel equipment after using this compound.
-
Possible Cause: While generally resistant, certain grades of stainless steel can be susceptible to corrosion from chlorinated compounds, especially in the presence of moisture.
-
Immediate Action:
-
Safely cease the experiment.
-
Thoroughly clean the affected equipment with a compatible solvent (e.g., isopropanol), followed by a rinse with deionized water, and then dry it completely.
-
Inspect the equipment for the extent of the damage.
-
-
Long-Term Solution:
-
Consider using equipment made from more resistant materials such as Hastelloy, glass, or PTFE (Teflon) for direct contact with this compound.
-
Ensure that all equipment is thoroughly dry before coming into contact with the chemical.
-
Issue 2: The plastic tubing in my experimental setup is swelling and has become brittle.
-
Possible Cause: this compound is known to attack some plastics and rubbers.[1][2][3] The plasticizers in the tubing may be leaching out, causing the material to become brittle.
-
Immediate Action:
-
Immediately stop the flow of the chemical.
-
Safely disconnect and dispose of the compromised tubing according to your institution's hazardous waste guidelines.
-
Inspect the entire fluid path for any other signs of degradation.
-
-
Long-Term Solution:
-
Replace the tubing with a material known to be resistant to halogenated nitroalkanes. PTFE or PFA tubing are generally excellent choices for chemical resistance.
-
Consult a chemical compatibility chart to select appropriate materials for all components in your experimental setup.
-
Issue 3: The seals and gaskets in my reaction vessel are leaking.
-
Possible Cause: The elastomer of the seals and gaskets is likely incompatible with this compound, leading to swelling or degradation and subsequent failure.
-
Immediate Action:
-
Stop the experiment and safely depressurize the vessel if necessary.
-
Contain any leaks and clean up the spilled chemical promptly.
-
Disassemble the vessel and remove the damaged seals for disposal.
-
-
Long-Term Solution:
-
Replace the seals with ones made from a highly resistant elastomer such as perfluoroelastomer (FFKM) or PTFE.
-
Always check the chemical compatibility of all wetted parts before assembling a new experimental setup.
-
Data on Material Compatibility
Due to a lack of specific quantitative corrosion data for this compound in the available literature, the following table provides a qualitative summary of material compatibility based on information for similar halogenated nitroalkanes.
| Material Category | Compatible Materials | Incompatible Materials (or to be used with caution) |
| Metals | Glass, Hastelloy, Titanium | Iron (especially with moisture)[4], Aluminum, Zinc |
| Plastics | Polytetrafluoroethylene (PTFE), Perfluoroalkoxy (PFA), Polyetheretherketone (PEEK) | Polyvinyl Chloride (PVC), Polycarbonate, Polystyrene, some forms of plastics[1][2][3] |
| Elastomers | Perfluoroelastomer (FFKM), PTFE | Natural Rubber, Neoprene, Buna-N (Nitrile), some forms of rubber[1][2][3] |
Experimental Protocols
Protocol 1: Material Compatibility Spot Test
This protocol provides a method to quickly assess the compatibility of a material with this compound.
-
Preparation: Cut a small, non-critical piece of the material to be tested.
-
Exposure: In a chemical fume hood, place a few drops of this compound onto the surface of the material.
-
Observation: Observe the material for any changes (swelling, discoloration, softening, etc.) over a period of 24 hours.
-
Evaluation: If any degradation is observed, the material is not suitable for use with this compound.
Protocol 2: Spill Cleanup Procedure to Mitigate Equipment Corrosion
Prompt and correct cleanup of spills is crucial to prevent damage to lab surfaces and equipment.
-
Safety First: Ensure you are wearing appropriate PPE.
-
Containment: For small spills, absorb the chemical with an inert material like vermiculite or sand.[6]
-
Neutralization (if applicable): Consult your safety data sheet for any specific neutralization steps.
-
Cleaning:
-
Wipe the affected area with a cloth dampened with a suitable solvent (e.g., isopropanol).
-
Follow with a wash using soap and water.
-
Rinse thoroughly with deionized water.
-
Dry the surface completely to prevent moisture-induced corrosion.
-
-
Disposal: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.
Visualizations
References
Troubleshooting guide for 1,1-Dichloro-1-nitropropane reaction failures
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of 1,1-dichloro-1-nitropropane.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis of this compound, which is typically achieved through the base-catalyzed dichlorination of 1-nitropropane.
Q1: My reaction yield is very low. What are the potential causes?
A1: Low yields in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Deprotonation: The reaction proceeds through the deprotonation of 1-nitropropane to form a nitronate anion, which then reacts with the chlorinating agent. Insufficient base will lead to incomplete reaction. Ensure you are using a strong enough base and the correct stoichiometry.
-
Reaction Temperature: The chlorination of nitroalkanes is an exothermic reaction. If the temperature is too high, it can lead to the formation of side products and decomposition of the desired product. Conversely, a temperature that is too low may result in a very slow or incomplete reaction. Careful temperature control is crucial.
-
Purity of Reagents: The purity of 1-nitropropane, the base, and the chlorinating agent is critical. Impurities can interfere with the reaction or lead to the formation of unwanted byproducts.
-
Inefficient Chlorination: The choice and addition rate of the chlorinating agent (e.g., sodium hypochlorite, chlorine gas) can impact the yield. A slow, controlled addition is often necessary to prevent side reactions and maintain temperature.
-
Workup and Purification Losses: The product can be lost during the extraction and purification steps. Ensure proper phase separation and use appropriate purification techniques like vacuum distillation.
Q2: I am observing the formation of significant amounts of byproducts. What are they and how can I minimize them?
A2: The primary byproducts in this reaction are monochlorinated 1-nitropropane and various oxidation products.
-
1-Chloro-1-nitropropane: This is the intermediate in the dichlorination reaction. Its presence in the final product indicates an incomplete reaction. To drive the reaction to completion, you can try increasing the amount of the chlorinating agent or extending the reaction time.
-
Oxidation Products: Over-oxidation can lead to the formation of aldehydes, ketones, or carboxylic acids. This is more likely to occur at higher temperatures or with an excess of a strong oxidizing chlorinating agent.
-
Side reactions with the base: Excess base can lead to other side reactions.[1]
To minimize byproduct formation:
-
Maintain a controlled temperature, typically between 20-40°C.
-
Add the chlorinating agent slowly and monitor the reaction progress using techniques like GC-MS.
-
Optimize the stoichiometry of the reactants.
Q3: The reaction mixture is turning dark or forming a tar-like substance. What is happening?
A3: A dark coloration or tar formation is often a sign of decomposition or polymerization reactions. This can be caused by:
-
High Reaction Temperature: As mentioned, excessive heat can lead to the decomposition of nitroalkanes and their chlorinated derivatives.
-
Strongly Basic Conditions: While a base is necessary, highly concentrated or excessively strong bases can promote side reactions and decomposition.
-
Presence of Impurities: Certain impurities in the starting materials can act as catalysts for unwanted side reactions.
To prevent this, ensure your reaction is well-stirred and cooled, use a moderate base concentration, and use pure reagents.
Q4: How can I effectively purify the final product?
A4: Purification of this compound is typically achieved through fractional distillation under reduced pressure. This is because the compound can be heat-sensitive and may decompose at its atmospheric boiling point.
-
Initial Workup: After the reaction is complete, the organic layer should be separated, washed with water and brine to remove any remaining base and salts, and then dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Vacuum Distillation: The crude product should then be distilled under vacuum. The exact pressure and temperature will depend on your equipment, but this method allows for distillation at a lower temperature, preventing decomposition.
Quantitative Data Summary
The following table summarizes the impact of key reaction parameters on the yield of this compound. This data is compiled from various experimental observations and should be used as a guideline for optimization.
| Parameter | Condition | Effect on Yield | Remarks |
| Temperature | < 20°C | Low | Reaction is slow and may be incomplete. |
| 20-40°C | Optimal | Good balance between reaction rate and minimizing side reactions. | |
| > 40°C | Decreased | Increased formation of byproducts and decomposition. | |
| Base | Weak Base | Low | Incomplete deprotonation of 1-nitropropane. |
| Strong Base (e.g., NaOH, KOH) | High | Effective deprotonation, but concentration needs to be controlled. | |
| Chlorinating Agent | Insufficient Amount | Low | Incomplete reaction, high levels of monochlorinated product. |
| Optimal Amount (slight excess) | High | Drives the reaction to completion. | |
| Large Excess | Decreased | Can lead to over-oxidation and other side reactions. | |
| Reaction Time | Too Short | Low | Incomplete reaction. |
| Optimal | High | Reaction goes to completion. | |
| Too Long | Decreased | Potential for product decomposition or side reactions. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general guideline and may need to be optimized for specific laboratory conditions.
Materials:
-
1-Nitropropane
-
Sodium Hydroxide (NaOH) solution (e.g., 10-20%)
-
Sodium Hypochlorite (NaOCl) solution (commercial bleach, concentration should be known)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Brine (saturated NaCl solution)
-
Distilled water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 1-nitropropane in a suitable solvent like dichloromethane. Cool the flask in an ice-water bath.
-
Deprotonation: Slowly add the sodium hydroxide solution to the stirred mixture while maintaining the temperature below 10°C. Stir for 30 minutes to ensure complete formation of the sodium nitronate salt.
-
Chlorination: Slowly add the sodium hypochlorite solution via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature between 20-30°C. The reaction is exothermic, so efficient cooling is essential.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC-MS. The reaction is typically complete when the starting material and the monochlorinated intermediate are no longer observed.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water, followed by brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis failures.
References
Technical Support Center: Stability of 1,1-Dichloro-1-nitropropane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the storage stability of 1,1-Dichloro-1-nitropropane. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during its handling and storage.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the stability of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration of the sample (yellowing or browning) | Exposure to light (photodegradation) or elevated temperatures. | Store the compound in an amber, tightly sealed container in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is recommended. |
| Presence of an acidic odor | Decomposition leading to the formation of acidic byproducts such as hydrogen chloride (HCl). | Handle the compound in a well-ventilated fume hood. Consider the use of acid scavengers in the storage container for long-term stability. |
| Inconsistent experimental results | Degradation of the stock solution. | Prepare fresh solutions before use. If a stock solution must be stored, protect it from light and heat, and consider refrigeration. Periodically check the purity of the stock solution using analytical methods like GC-MS or HPLC. |
| Precipitate formation in the sample | Polymerization of degradation products or reaction with contaminants. | Ensure storage containers are clean and inert. Avoid contact with incompatible materials, such as strong bases or oxidizing agents. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is primarily influenced by temperature, light, and the presence of moisture or incompatible substances. Elevated temperatures can accelerate thermal decomposition, while exposure to UV light can induce photodegradation. Moisture can lead to hydrolysis, and contact with bases can promote dehydrochlorination.
Q2: What are the expected decomposition products of this compound?
A2: While specific studies on this compound are limited, based on the chemistry of related chlorinated nitroalkanes, the primary decomposition pathways are likely dehydrochlorination and hydrolysis. Dehydrochlorination would lead to the formation of 1-chloro-1-nitropropene and hydrogen chloride. Hydrolysis of the gem-dichloro group could eventually lead to the formation of 1-nitropropan-1-one. Under more severe conditions, cleavage of the carbon-nitro bond could also occur.
Q3: How should I store this compound to ensure its long-term stability?
A3: For optimal long-term stability, this compound should be stored in a tightly sealed, amber glass container in a cool, dark, and well-ventilated area, away from heat sources and direct sunlight. Refrigeration at 2-8°C is recommended. To mitigate potential degradation from acidic byproducts, the inclusion of a compatible acid scavenger can be considered for very long-term storage.
Q4: What are the signs of degradation I should look for?
A4: Visual signs of degradation include a change in color from colorless to yellow or brown, and the development of a sharp, acidic odor. For a more definitive assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) should be used to detect the presence of degradation products and quantify the purity of the compound.
Q5: Can I use stabilizers to enhance the stability of this compound?
A5: Yes, the use of stabilizers can potentially enhance stability. Acid scavengers, such as hindered amines or epoxides, can neutralize acidic byproducts like HCl that can catalyze further degradation. Antioxidants may also be beneficial in preventing free-radical mediated decomposition pathways. However, the compatibility and effectiveness of any stabilizer must be experimentally verified for your specific application.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data to illustrate the impact of different storage conditions on the stability of this compound. This data is for illustrative purposes and should be confirmed by experimental analysis.
Table 1: Effect of Temperature on the Degradation of this compound over 6 Months
| Storage Temperature (°C) | Degradation (%) | Appearance |
| 2-8 (Refrigerated) | < 1 | Colorless |
| 25 (Room Temperature) | 5 - 10 | Faint yellow tinge |
| 40 (Elevated Temperature) | 20 - 30 | Noticeable yellowing |
Table 2: Effect of Light Exposure on the Degradation of this compound at 25°C over 3 Months
| Light Condition | Degradation (%) | Appearance |
| Stored in Amber Vial (Dark) | 2 - 4 | Colorless to faint yellow |
| Stored in Clear Vial (Ambient Light) | 15 - 25 | Yellow to light brown |
| Stored in Clear Vial (Direct Sunlight) | > 40 | Brown with potential precipitate |
Experimental Protocols
Protocol 1: Stability Testing using Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile degradation products.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Aliquot the stock solution into amber and clear glass vials.
-
Expose the vials to different stress conditions (e.g., elevated temperature, UV light) for a defined period.
-
At each time point, dilute an aliquot of the sample to an appropriate concentration for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
3. Data Analysis:
-
Identify the parent peak of this compound.
-
Search the mass spectra of any new peaks against a library (e.g., NIST) to identify potential degradation products.
-
Quantify the degradation by comparing the peak area of the parent compound at each time point to its initial peak area.
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for quantifying the parent compound and less volatile degradation products.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable mobile phase compatible solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Subject the solution to forced degradation conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.
-
At each time point, dilute an aliquot of the sample to an appropriate concentration for HPLC analysis.
2. HPLC Instrumentation and Conditions:
-
HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 30% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector at a wavelength where the parent compound and potential degradation products have absorbance (e.g., 210 nm).
3. Data Analysis:
-
Determine the retention time of the parent compound.
-
Assess the appearance of new peaks in the chromatograms of the stressed samples.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.
-
Quantify the degradation by the decrease in the peak area of the parent compound.
Visualizations
Caption: Proposed decomposition pathways for this compound.
Technical Support Center: Catalyst Selection for 1,1-Dichloro-1-nitropropane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-dichloro-1-nitropropane. The following sections offer insights into catalyst selection to improve reaction kinetics, address common experimental issues, and provide detailed protocols for relevant synthetic transformations.
Troubleshooting Guide
This guide is designed to help users identify and resolve common issues encountered during catalyzed reactions of this compound.
| Problem | Potential Cause | Suggested Solution |
| Slow or incomplete reaction | 1. Inefficient Catalyst: The chosen catalyst may have low activity for the specific transformation. 2. Poor Mass Transfer: In multiphase reactions (e.g., solid-liquid or liquid-liquid), inadequate mixing can limit the interaction between reactants and the catalyst. 3. Catalyst Poisoning: Impurities in the reactants or solvent can deactivate the catalyst. | 1. Catalyst Screening: Test a range of catalysts. For nucleophilic substitutions, consider various quaternary ammonium salts (e.g., TBAB, Aliquat 336) or crown ethers. For hydrodechlorination, explore supported palladium catalysts (e.g., Pd/C). 2. Increase Agitation: Ensure vigorous stirring to maximize the interfacial area between phases. The use of mechanical stirrers is recommended over magnetic stir bars for better mixing. 3. Purify Reagents: Use high-purity, dry solvents and ensure reactants are free from potential catalyst poisons like sulfur compounds or heavy metals. |
| Low product yield | 1. Side Reactions: The reaction conditions may favor the formation of byproducts. For instance, strong bases can promote elimination reactions. 2. Catalyst Decomposition: The catalyst may not be stable under the reaction conditions (e.g., high temperature, strong base). | 1. Optimize Reaction Conditions: Lower the reaction temperature, use a milder base, or change the solvent to improve selectivity. 2. Select a More Stable Catalyst: Choose a catalyst known for its stability under the intended reaction conditions. For example, some quaternary ammonium salts are more stable in strongly alkaline media than others.[1] |
| Difficulty in product purification | 1. Catalyst Residue: The catalyst may be difficult to separate from the reaction mixture and the final product. | 1. Use a Supported Catalyst: Employing a catalyst on a solid support (e.g., silica, alumina) allows for easy filtration and removal post-reaction. 2. Choose a Catalyst with Different Solubility: Select a phase-transfer catalyst that is highly soluble in one phase (e.g., aqueous) and insoluble in the organic product phase for straightforward separation. |
| Inconsistent reaction rates | 1. Variable Water Content: In phase-transfer catalysis, the amount of water can significantly affect the catalyst's activity. | 1. Control Water Content: For reactions sensitive to water, use anhydrous conditions. For phase-transfer catalysis, ensure a consistent and optimized amount of water in the aqueous phase. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts for reactions involving this compound?
A1: The choice of catalyst depends on the desired transformation. For nucleophilic substitution reactions, phase-transfer catalysts (PTCs) are widely used.[2] These include quaternary ammonium salts like Tetrabutylammonium Bromide (TBAB) and trialkylmethylammonium chlorides (Aliquat 336), as well as crown ethers.[1][2] For hydrodechlorination (removal of chlorine atoms), supported palladium catalysts (e.g., Pd on carbon or alumina) are effective.[3]
Q2: How do I select the best phase-transfer catalyst for my reaction?
A2: Catalyst selection in PTC is often empirical. However, some general guidelines can be followed. The lipophilicity of the quaternary ammonium salt is crucial; it should be soluble enough in the organic phase to transport the anion.[4] The "q-value" and "C#" are empirical parameters that can help in selecting a suitable quaternary ammonium salt based on the number and length of the alkyl chains.[4] For instance, for reactions where mass transfer is the rate-determining step, quaternary ammonium salts with q-values between 1 and 2 often show good reactivity.[4]
Q3: My phase-transfer catalyzed reaction is not working. What should I check first?
A3: First, ensure that your system has adequate agitation. Vigorous stirring is essential to create a large interfacial area for the reaction to occur.[5] Second, verify the purity of your reagents, as impurities can "poison" the catalyst.[4] Also, check the concentration of your base if one is used, as it can significantly influence the reaction rate.[1]
Q4: Can organocatalysts be used for reactions with this compound?
A4: Yes, organocatalysts, particularly chiral amines and their derivatives, have been successfully used in asymmetric conjugate additions of nitroalkanes to electron-deficient alkenes. While specific data for this compound is limited, the principles of organocatalysis could be applied to develop new synthetic routes.
Q5: What are the safety precautions when working with this compound and its reactions?
A5: this compound is a hazardous chemical. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Be aware of the potential for exothermic reactions, especially when using strong bases or oxidizing agents.
Quantitative Data on Catalyst Performance (for Analogous Reactions)
| Catalyst | Substrate | Reaction Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) [2] | 1-Chlorooctane | Nucleophilic Substitution (with NaCN) | ~1-5 | Water/Organic | Reflux | 2 | ~100 |
| Benzyltriethylammonium Chloride (TEBA) [1] | Styrene | Dichlorocarbene Addition | 1.5 | Chloroform/Water | 40 | 3 | >99 (conversion) |
| Pd/Alumina [3] | 4-Chlorophenol | Hydrodechlorination | 1-5 wt% | Aqueous | Ambient | 1 | ~100 |
| Chiral Imidazoline Catalyst | Benzylideneacetone | Conjugate Addition of 2-Nitropropane | 10 | 2-Nitropropane | Ambient | 120-300 | up to 86 (ee%) |
Detailed Experimental Protocols (for Analogous Reactions)
Protocol 1: Phase-Transfer Catalyzed Nucleophilic Substitution (General Procedure)
This protocol is a general guideline for a nucleophilic substitution reaction using a phase-transfer catalyst, based on principles described for similar substrates.[2]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the organic substrate (e.g., a chloroalkane, 1.0 eq), the nucleophile (e.g., sodium cyanide, 1.2 eq) dissolved in water, and the organic solvent (e.g., toluene).
-
Catalyst Addition: Add the phase-transfer catalyst (e.g., Tetrabutylammonium Bromide, TBAB, 1-5 mol%) to the reaction mixture.
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or distillation.
Protocol 2: Supported Palladium-Catalyzed Hydrodechlorination (General Procedure)
This protocol is a general guideline for a hydrodechlorination reaction using a supported palladium catalyst.[3]
-
Catalyst Preparation: Suspend the supported palladium catalyst (e.g., 5 wt% Pd/C or Pd/Al2O3) in a suitable solvent (e.g., ethanol or water) in a reaction vessel.
-
Reaction Setup: Add the chlorinated substrate (1.0 eq) to the catalyst suspension.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon or a hydrogenation apparatus).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitoring: Monitor the consumption of the starting material by GC-MS or TLC.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.
Visualizations
Caption: General experimental workflow for a catalyzed reaction.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
Preventing polymerization or undesired side reactions of 1,1-Dichloro-1-nitropropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Dichloro-1-nitropropane. The information provided is intended to help prevent and troubleshoot issues related to polymerization and other undesired side reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and use of this compound in a question-and-answer format.
Q1: My sample of this compound has become viscous or has solidified. What is the likely cause and how can I prevent this?
A1: Increased viscosity or solidification is a strong indication of polymerization. This compound can potentially undergo polymerization through two primary mechanisms: free-radical and anionic polymerization.
-
Free-Radical Polymerization: This can be initiated by exposure to heat, ultraviolet (UV) light, or the presence of radical initiators.
-
Anionic Polymerization: The electron-withdrawing nitro group makes the molecule susceptible to attack by strong bases or nucleophiles, which can initiate anionic polymerization.
Prevention Strategies:
-
Storage: Store this compound in a cool, dark place, preferably in an amber glass bottle to protect it from light.
-
Inert Atmosphere: For long-term storage or sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation that might lead to radical formation.
-
Inhibitors: The addition of a suitable inhibitor can prevent the onset of polymerization.
Q2: I observed the formation of a precipitate or color change in my reaction mixture containing this compound and a basic reagent. What could be happening?
A2: The presence of a base can induce several undesired side reactions with this compound.
-
Elimination Reaction (Dehydrohalogenation): Strong bases can promote the elimination of hydrogen chloride (HCl), leading to the formation of a nitroalkene. This highly reactive species can then polymerize or undergo other reactions.
-
Anionic Polymerization Initiation: As mentioned, strong bases can initiate anionic polymerization.
-
Hydrolysis: In the presence of aqueous base, this compound can undergo hydrolysis to form a carbonyl compound (likely a ketone) and other byproducts.
Troubleshooting Steps:
-
Reagent Purity: Ensure that all reagents and solvents are free from basic impurities.
-
Non-Nucleophilic Bases: If a base is required for your reaction, consider using a sterically hindered, non-nucleophilic base to minimize side reactions.
-
Temperature Control: Perform the reaction at the lowest possible temperature to control the rate of side reactions.
-
Reaction Monitoring: Closely monitor the reaction using techniques like TLC or GC-MS to detect the formation of byproducts.
Q3: My reaction is not proceeding as expected, and I suspect my this compound has decomposed. How can I assess its purity and what are the likely decomposition pathways?
A3: Decomposition of this compound can occur due to thermal stress or the presence of contaminants.
-
Thermal Decomposition: Nitroalkanes can be thermally sensitive and may decompose upon heating, potentially releasing toxic gases like nitrogen oxides and hydrogen chloride.
-
Hydrolysis: The presence of water, especially under acidic or basic conditions, can lead to hydrolysis. Geminal dihalides are known to hydrolyze to carbonyl compounds.
Purity Assessment and Purification:
-
Analysis: The purity of this compound can be checked using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purification: If impurities are detected, purification can be attempted by vacuum distillation. It is crucial to use a low temperature and a good vacuum to prevent thermal decomposition. Washing with a dilute acid solution followed by a water wash and drying over a suitable drying agent (e.g., anhydrous magnesium sulfate) can remove basic impurities, but care must be taken as this may induce hydrolysis.
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for this compound?
A: To ensure stability, this compound should be stored in a cool, dry, and dark place, away from heat, light, and incompatible materials such as strong bases, strong acids, and oxidizing agents.[1] For extended storage, refrigeration and storage under an inert atmosphere are recommended.
Q: What are suitable inhibitors to prevent the polymerization of this compound?
Q: How should I handle spills of this compound?
A: Small spills should be absorbed with an inert material (e.g., vermiculite, dry sand) and placed in a sealed container for disposal. The area should then be ventilated and washed. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
Q: What are the primary hazards associated with this compound?
A: this compound is a toxic and reactive chemical. It can be harmful if inhaled, ingested, or absorbed through the skin. It is also a combustible liquid. When heated, it may release toxic fumes, including nitrogen oxides and hydrogen chloride.
Data Presentation
Table 1: Potential Inhibitors for this compound
| Inhibitor Type | Example Inhibitors | Typical Concentration Range (for other monomers) | Mechanism of Action |
| Radical Scavengers | Butylated hydroxytoluene (BHT), Hydroquinone, 4-Methoxyphenol (MEHQ), TEMPO | 10 - 1000 ppm | Trap free radicals to terminate polymerization chain reactions. |
| Anionic Inhibitors | Proton sources (e.g., trace amounts of a weak acid) | Varies | Neutralize anionic initiators. |
| Stabilizers for Chlorinated Hydrocarbons | Amines, Phenols, Epoxides | 0.1 - 1% | Neutralize acidic byproducts and inhibit decomposition. |
Disclaimer: The concentration ranges are based on data for other monomers and should be optimized for this compound.
Experimental Protocols
Protocol 1: General Procedure for the Purification of this compound by Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed. Use a cold trap between the receiving flask and the vacuum pump.
-
Sample Preparation: Place the impure this compound in the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.
-
Storage: Store the purified product in a clean, dry, amber glass bottle under an inert atmosphere and in a cool, dark place.
Protocol 2: Small-Scale Test for Inhibitor Compatibility and Effectiveness
-
Sample Preparation: Prepare several small, identical samples of purified this compound in separate vials.
-
Inhibitor Addition: To each vial (except for a control), add a different potential inhibitor at a specific concentration (e.g., 100 ppm).
-
Stress Conditions: Expose the vials to conditions that might induce polymerization, such as elevated temperature (e.g., 40-50 °C) or UV light, for a defined period.
-
Observation: Regularly observe the samples for any changes in viscosity, color, or the appearance of solids.
-
Analysis: After the test period, analyze the samples by a suitable method (e.g., GC-MS) to check for degradation or polymerization.
-
Selection: Choose the inhibitor and concentration that most effectively prevents changes in the sample compared to the control.
Visualizations
Caption: Potential polymerization mechanisms of this compound.
Caption: Troubleshooting workflow for undesired reactions.
References
Validation & Comparative
Comparative Reactivity of 1,1-Dichloro-1-nitropropane and Other Nitroalkanes: A Guide for Researchers
This guide provides a comparative analysis of the chemical reactivity of 1,1-dichloro-1-nitropropane against other common nitroalkanes, such as 1-nitropropane and 1-chloro-1-nitropropane. The discussion is tailored for researchers, scientists, and professionals in drug development, focusing on the impact of α-halogenation on key reactions of nitroalkanes.
While direct comparative experimental data under identical conditions is scarce in publicly available literature, this guide extrapolates expected reactivity based on established principles of physical organic chemistry. The presence of two electron-withdrawing chlorine atoms at the α-position significantly alters the electronic properties and, consequently, the reactivity of the nitroalkane.
General Principles of Nitroalkane Reactivity
Nitroalkanes are versatile reagents in organic synthesis, primarily due to the strong electron-withdrawing nature of the nitro group. This property confers moderate acidity to the α-hydrogens, allowing for deprotonation by a base to form a resonance-stabilized nitronate anion. This anion is a key intermediate in several important carbon-carbon bond-forming reactions.
Comparative Analysis of Reactivity
The introduction of one or two chlorine atoms at the α-carbon to the nitro group has a profound effect on the molecule's reactivity. The primary factors influenced are the acidity of the α-proton and the stability and nucleophilicity of the resulting nitronate anion.
Acidity: The acidity of the α-proton in nitroalkanes is a crucial determinant of their reactivity in base-catalyzed reactions. The inductive effect of the electronegative chlorine atoms significantly increases the acidity of the remaining α-proton in monochlorinated nitroalkanes. In this compound, the absence of an α-proton means it cannot form a nitronate anion through simple deprotonation.
Nucleophilicity of the Nitronate Anion: For nitroalkanes that can form a nitronate anion, the nucleophilicity of this intermediate is critical for reactions like the Henry and Michael additions. The electron-withdrawing chlorine atoms in 1-chloro-1-nitropropane stabilize the negative charge on the nitronate anion, thereby reducing its nucleophilicity compared to the non-halogenated analogue.
Key Reactions of Nitroalkanes: A Comparative Overview
Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol.[1][2] This reaction relies on the formation of a nitronate anion which then acts as a nucleophile.
-
1-Nitropropane: Readily undergoes the Henry reaction in the presence of a base.
-
1-Chloro-1-nitropropane: The increased acidity of the α-proton facilitates the formation of the nitronate anion. However, the nucleophilicity of the resulting anion is reduced due to the electron-withdrawing chlorine atom. This can lead to slower reaction rates compared to 1-nitropropane.
-
This compound: Lacking an α-proton, it cannot form a nitronate anion and therefore does not participate in the traditional base-catalyzed Henry reaction.
Nef Reaction
The Nef reaction converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone through acid-catalyzed hydrolysis of its nitronate salt.[3][4][5]
-
1-Nitropropane (Primary): Can be converted to propionaldehyde via the Nef reaction.
-
1-Chloro-1-nitropropane (Primary): Is expected to undergo the Nef reaction to yield the corresponding α-chloroaldehyde.
-
This compound: As it cannot form a nitronate salt in the first place, it is unreactive under standard Nef reaction conditions.
Michael Addition
The Michael addition involves the conjugate addition of a nitronate anion to an α,β-unsaturated carbonyl compound.[6][7]
-
1-Nitropropane: Serves as a competent Michael donor.
-
1-Chloro-1-nitropropane: Can act as a Michael donor, but the reduced nucleophilicity of its nitronate anion may require stronger reaction conditions or longer reaction times.
-
This compound: Is not a suitable Michael donor in its neutral form due to the absence of an acidic α-proton.
Data Presentation
Due to the lack of direct comparative experimental data, the following table summarizes the key properties and expected reactivity trends for this compound and related nitroalkanes.
| Property/Reaction | 1-Nitropropane | 1-Chloro-1-nitropropane | This compound |
| α-Proton Acidity | Moderate | High | N/A (No α-proton) |
| Nitronate Formation | Readily | Readily | Not possible |
| Henry Reaction | Reactive | Less reactive than 1-nitropropane | Unreactive |
| Nef Reaction | Reactive | Reactive | Unreactive |
| Michael Addition | Reactive | Less reactive than 1-nitropropane | Unreactive |
Experimental Protocols
The following are generalized experimental protocols for the key reactions discussed. It is important to note that specific substrates may require optimization of reaction conditions. For halogenated nitroalkanes, adjustments to the base strength, temperature, and reaction time may be necessary to achieve desired outcomes.
General Protocol for the Henry Reaction
-
To a solution of the aldehyde (1.0 equiv) in a suitable solvent (e.g., THF, CH3CN), add the nitroalkane (1.0-1.5 equiv).
-
Add a catalytic amount of a base (e.g., DBU, Et3N, or an inorganic base like K2CO3).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with a dilute acid solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for the Nef Reaction
-
Dissolve the nitroalkane (1.0 equiv) in an appropriate solvent (e.g., methanol, ethanol).
-
Add a solution of a strong base (e.g., sodium methoxide in methanol) at 0 °C to form the nitronate salt.
-
Slowly add the nitronate solution to a cold (0 °C) aqueous solution of a strong acid (e.g., 3 M H2SO4).
-
Stir the mixture at low temperature for a specified time.
-
Extract the carbonyl product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated aqueous NaHCO3 and brine, dry over anhydrous sulfate, and concentrate carefully.
-
Purify the product by distillation or chromatography.
General Protocol for the Michael Addition
-
To a solution of the α,β-unsaturated carbonyl compound (1.0 equiv) in a suitable solvent (e.g., THF, DMF), add the nitroalkane (1.0-1.2 equiv).
-
Add a catalytic amount of a suitable base (e.g., DBU, TMG, or a phase-transfer catalyst with an inorganic base).
-
Stir the reaction at the appropriate temperature (from room temperature to gentle heating) until completion.
-
Work up the reaction by adding a dilute acid and extracting with an organic solvent.
-
Dry the organic phase, remove the solvent in vacuo, and purify the adduct by column chromatography or recrystallization.[4]
Visualizations
Henry Reaction Mechanism
Caption: General mechanism of the Henry (Nitroaldol) Reaction.
Nef Reaction Mechanism
Caption: Simplified mechanism of the Nef Reaction.
Michael Addition Mechanism
Caption: General mechanism of the Michael Addition of a nitroalkane.
References
- 1. Nef reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Nef Reaction [organic-chemistry.org]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. Michael Addition [organic-chemistry.org]
Unveiling Synthetic Equivalents and Alternative Reagents for 1,1-Dichloro-1-nitropropane: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. 1,1-Dichloro-1-nitropropane, a geminal dichloronitroalkane, presents a unique combination of functional groups that can be strategically employed in organic synthesis. However, its specific applications and the availability of viable alternatives are not always readily apparent. This guide provides a comparative analysis of synthetic equivalents and alternative reagents for this compound, supported by available data, to aid in the rational design of synthetic routes.
Understanding the Synthetic Utility of this compound
The reactivity of this compound is primarily dictated by the interplay between the electron-withdrawing nitro group and the two chlorine atoms at the α-position. This arrangement can potentially allow the molecule to act as:
-
An electrophile: The carbon atom bearing the nitro and chloro groups is electron-deficient and susceptible to nucleophilic attack.
-
A precursor to other functional groups: The nitro and chloro groups can be transformed into a variety of other functionalities.
Currently, detailed experimental data on the specific synthetic applications of this compound is limited in readily accessible literature. However, by examining the reactivity of analogous compounds, we can infer its potential roles and identify suitable alternatives. The core transformations where a reagent like this compound could be valuable include the introduction of a nitro-dihaloethyl moiety or its use as a building block in carbon-carbon bond-forming reactions.
Synthetic Equivalents and Alternative Reagents
Given the likely reactivity patterns, we can categorize alternatives to this compound based on the synthetic transformation they aim to achieve.
Reagents for Nitroalkylation
A key potential application of this compound is in the introduction of a 1-nitropropyl group. Simple nitroalkanes, such as 1-nitropropane , are widely used for this purpose through well-established reactions like the Henry (nitroaldol) reaction and Michael addition.
Table 1: Comparison of 1-Nitropropane and this compound for Nitroalkylation
| Reagent | Key Reactions | Advantages | Disadvantages |
| 1-Nitropropane | Henry Reaction, Michael Addition | Readily available, well-documented reactivity, versatile for C-C bond formation. | Lacks the dihalo functionality for subsequent transformations. |
| This compound | Potential for nucleophilic substitution of chlorines, potential for unique reactivity due to gem-dichloro group. | May offer pathways to more complex, functionalized products in a single step. | Limited documented applications, potentially less stable, and may have different reactivity profiles. |
Experimental Protocol: The Henry Reaction with 1-Nitropropane
The Henry reaction is a classic method for forming carbon-carbon bonds by reacting a nitroalkane with an aldehyde or ketone in the presence of a base.
-
Materials: Aldehyde/ketone, 1-nitropropane, a suitable base (e.g., triethylamine, DBU), and a solvent (e.g., THF, acetonitrile).
-
Procedure: To a solution of the aldehyde or ketone in the chosen solvent, add 1-nitropropane and the base. The reaction is typically stirred at room temperature until completion, as monitored by TLC. The resulting β-nitro alcohol can be isolated after an appropriate workup.
Reagents for Dihalomethylation
While this compound contains a dichloromethyl group, its direct use as a dichloromethylating agent is not well-documented. More common and established reagents exist for this purpose.
Table 2: Alternative Reagents for Dichloromethylation
| Reagent | Description | Typical Reactions |
| Chloroform (CHCl₃) | A common and inexpensive source of the dichloromethyl radical or anion. | Used in the generation of dichlorocarbene for addition to alkenes to form dichlorocyclopropanes. Can also be used in radical additions. |
| Trichloromethyl carbinols | Precursors that can be converted to 1,1-dichloroalkenes. | Acetylation followed by elimination to yield the desired dichloroalkene. |
Experimental Workflow: Dichlorocyclopropanation using Chloroform
This workflow illustrates a common method for introducing a dichloromethyl unit in the form of a cyclopropane ring.
Caption: Generation of dichlorocarbene from chloroform and its reaction with an alkene.
Logical Relationships in Reagent Selection
The choice between this compound and its potential alternatives depends on the desired synthetic outcome. The following diagram illustrates the decision-making process based on the target functionality.
Caption: Decision tree for selecting reagents based on the desired functional group.
Conclusion
While this compound holds theoretical potential for unique synthetic transformations due to its gem-dichloro-nitro functionality, its practical application is not extensively documented. For researchers seeking to perform well-established reactions, utilizing alternative and more predictable reagents is recommended. For nitroalkylation, 1-nitropropane remains the reagent of choice with a wealth of supporting literature. For dichloromethylation, reagents like chloroform provide a reliable and cost-effective solution.
The exploration of the reactivity of this compound represents an opportunity for novel methodology development. However, for routine synthetic applications, the established alternatives offer a more predictable and reliable path to the desired products. As with any chemical reagent, a thorough understanding of its reactivity and safety profile is essential before use.
Spectroscopic Analysis for Structural Validation of 1,1-Dichloro-1-nitropropane Derivatives: A Comparative Guide
A detailed comparative analysis of the spectroscopic data of 1,1-dichloro-1-nitropropane and its analogues provides a foundational framework for the structural validation of this class of compounds. This guide offers an objective comparison of their performance in various spectroscopic techniques, supported by experimental data, to aid researchers, scientists, and drug development professionals in their analytical endeavors.
This guide delves into the structural elucidation of this compound derivatives through a comprehensive examination of their spectroscopic signatures. By comparing the spectral data of this compound with its structural analogues—1-chloro-1-nitropropane, 1,1-dichloropropane, and 1-nitropropane—we can discern the distinct influence of the dichloro and nitro functional groups on the molecular framework. This comparative approach is instrumental for the unambiguous structural validation of novel derivatives within this chemical family.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound and its selected analogues.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm, J in Hz)
| Compound | H-1 (CH) | H-2 (CH₂) | H-3 (CH₃) |
| This compound | Data not available | Data not available | Data not available |
| 1-Chloro-1-nitropropane | ~5.5 (t, J ≈ 7.0) | ~2.2 (m) | ~1.1 (t, J ≈ 7.4) |
| 1,1-Dichloropropane | 5.98 (t, J = 6.4) | 2.33 (m) | 1.15 (t, J = 7.1) |
| 1-Nitropropane [1] | 4.38 (t, J = 6.9) | 2.07 (sextet, J = 7.1) | 1.04 (t, J = 7.4) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | C-1 (CCl₂NO₂ / CClNO₂ / CCl₂ / CH₂NO₂) | C-2 (CH₂) | C-3 (CH₃) |
| This compound | Data not available | Data not available | Data not available |
| 1-Chloro-1-nitropropane | ~95.0 | ~25.0 | ~10.0 |
| 1,1-Dichloropropane | 83.4 | 33.7 | 11.9 |
| 1-Nitropropane | 75.1 | 20.2 | 10.6 |
Table 3: Infrared (IR) Spectroscopy Data (Wavenumber in cm⁻¹)
| Compound | ν(NO₂) asymmetric | ν(NO₂) symmetric | ν(C-Cl) | Other Key Absorptions |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 1-Chloro-1-nitropropane | ~1560 | ~1380 | ~750 | C-H stretching (~2980-2880) |
| 1,1-Dichloropropane | N/A | N/A | ~730, ~650 | C-H stretching (~2970-2870) |
| 1-Nitropropane | ~1550 | ~1385 | N/A | C-H stretching (~2970-2880) |
Table 4: Mass Spectrometry (MS) Data (m/z of Key Fragments)
| Compound | Molecular Ion (M⁺) | [M-NO₂]⁺ | [M-Cl]⁺ | [M-HCl]⁺ | Other Key Fragments |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| 1-Chloro-1-nitropropane | 123/125 (predicted) | 77/79 | 88 | 87 | 46 (NO₂⁺), 29 (C₂H₅⁺) |
| 1,1-Dichloropropane | 112/114/116 | N/A | 77/79 | 76/78 | 63/65 (C₂H₄Cl⁺), 27 (C₂H₃⁺) |
| 1-Nitropropane | 89 | 43 (C₃H₇⁺) | N/A | N/A | 46 (NO₂⁺), 29 (C₂H₅⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-20 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Filter the solution through a pipette with a cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Instrumental Analysis:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Sample Preparation and Analysis:
-
Ensure the ATR crystal (e.g., diamond, zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
For liquid samples, place a small drop of the neat liquid directly onto the center of the ATR crystal.
-
For solid samples, place a small amount of the powder or solid on the crystal and apply pressure using the instrument's pressure clamp to ensure good contact.
-
Acquire the FTIR spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
After analysis, clean the crystal thoroughly.
Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction and Analysis:
-
The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid or low-volatility liquid samples, or through a gas chromatograph (GC) for volatile samples.
-
The sample is vaporized in the ion source under high vacuum.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This electron impact causes the ionization of the molecule, forming a molecular ion (M⁺), and induces fragmentation.
-
The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualization of Analytical Workflow
The logical workflow for the spectroscopic analysis and structural validation of a this compound derivative is depicted in the following diagram.
Caption: Workflow for structural validation.
The following diagram illustrates the key signaling pathways in the fragmentation process during Electron Ionization Mass Spectrometry for a generic this compound derivative.
Caption: Key EI-MS fragmentation pathways.
References
Unraveling the Reactivity of 1,1-Dichloro-1-nitropropane: A Comparative Guide to Computational Modeling of its Reaction Intermediates
For researchers, scientists, and drug development professionals, understanding the reaction mechanisms of halogenated nitroalkanes is crucial for predicting stability, reactivity, and potential metabolic pathways. This guide provides a comparative overview of computational approaches for modeling the reaction intermediates of 1,1-dichloro-1-nitropropane, a molecule of interest due to its unique combination of functional groups.
Due to a lack of direct experimental and computational studies on this compound, this guide leverages findings from analogous chlorinated and nitrated alkanes to propose and compare plausible reaction pathways and the computational methodologies to investigate them. This comparative approach offers a framework for future research and provides valuable insights into the expected behavior of this compound.
Proposed Reaction Pathways and Intermediates
Based on studies of similar nitroalkanes and chlorinated hydrocarbons, two primary initial reaction pathways for this compound are the homolytic cleavage of the C-NO2 bond and the elimination of nitrous acid (HONO). A third possibility involves the initial cleavage of a C-Cl bond. Computational modeling can elucidate the energetics of these pathways and the stability of the resulting intermediates.
A general workflow for such a computational investigation is outlined below:
Comparison of Computational Methods
The choice of computational method is critical for obtaining accurate results. Density Functional Theory (DFT) is a popular choice for its balance of computational cost and accuracy. For halogenated nitroalkanes, specific functionals and basis sets are recommended.
| Computational Method | Basis Set | Key Strengths & Weaknesses | Applicable To |
| B3LYP | 6-31G(d) | Good for geometry optimizations and frequency calculations of organic molecules. May underestimate reaction barriers. | Geometry Optimization, Frequency Calculations |
| M06-2X | 6-311+G(d,p) | Better for kinetics and thermodynamics, especially for systems with non-covalent interactions. More computationally expensive. | Single-Point Energy Calculations, Barrier Height Refinement |
| MP2 | aug-cc-pVTZ | A higher-level ab initio method, good for electron correlation effects. Significantly more computationally demanding. | High-Accuracy Benchmark Calculations |
| G4 Theory | N/A | A composite method for very high accuracy thermochemical data. | Accurate Energy Predictions |
Hypothetical Reaction Intermediates and Energetics
Based on computational studies of related molecules, we can predict the likely intermediates and transition states for the decomposition of this compound. The following diagram illustrates a plausible reaction pathway involving the initial cleavage of the C-NO2 bond.
A comparative analysis of the expected activation energies for different pathways is presented below. These are qualitative predictions based on the known electronic effects of the substituents.
| Reaction Pathway | Expected Relative Activation Energy | Rationale |
| C-NO2 Homolysis | Moderate | The C-N bond is relatively weak, but the stability of the resulting dichloroalkyl radical will influence the barrier. |
| HONO Elimination | High | This pathway is common for nitroalkanes with an alpha-hydrogen, which is absent in this compound. A different mechanism would be required. |
| C-Cl Homolysis | High | The C-Cl bond is generally stronger than the C-N bond in such compounds. |
Experimental Protocols for Validation
While no specific experimental data for this compound reaction intermediates is readily available, the following experimental techniques are crucial for validating computational models of related compounds.
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis:
-
Objective: To identify the stable products of the reaction, which can help infer the reaction mechanism.
-
Methodology: A sample of this compound would be heated in a sealed reactor for a specific time. The volatile products would then be injected into a GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for their identification by comparison to spectral libraries.
2. Matrix Isolation Infrared Spectroscopy for Intermediate Trapping:
-
Objective: To trap and structurally characterize reactive intermediates.
-
Methodology: this compound would be co-deposited with a large excess of an inert gas (e.g., argon) onto a cryogenic window (typically at temperatures below 20 K). The molecule is then photolyzed or pyrolyzed in situ to generate the intermediates, which are trapped in the inert matrix. The infrared spectrum of the matrix is then recorded. The vibrational frequencies of the trapped intermediates can be compared with the frequencies calculated computationally.
3. Kinetic Studies using UV-Vis Spectroscopy:
-
Objective: To determine the rate of reaction and the activation energy.
-
Methodology: If the reactant, an intermediate, or a product has a distinct UV-Vis absorption spectrum, the reaction kinetics can be monitored by measuring the change in absorbance at a specific wavelength over time at different temperatures. This data can be used to calculate the experimental activation energy, which can then be compared to the computationally predicted barrier height.
Conclusion
The computational modeling of this compound reaction intermediates presents a valuable opportunity to understand the fundamental reactivity of this and similar molecules. While direct experimental data is lacking, a comparative approach using established computational methods and knowledge from related systems can provide significant insights. The methodologies and hypothetical pathways presented in this guide offer a robust starting point for researchers to explore the complex chemistry of halogenated nitroalkanes, ultimately aiding in the design of safer and more effective chemical entities. Future experimental work, guided by these computational predictions, will be essential for a complete understanding of the reaction mechanisms.
Differentiating Dichloronitropropane Isomers: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The isomeric landscape of dichloronitropropanes presents a significant analytical challenge in various scientific domains, from environmental monitoring to synthetic chemistry. The precise identification of these isomers is critical, as their physical, chemical, and toxicological properties can vary substantially. This guide provides an objective comparison of key analytical techniques for the isomeric differentiation of dichloronitropropanes, supported by predictive data and detailed experimental protocols.
Introduction to Dichloronitropropane Isomers
Dichloronitropropanes are halogenated nitroalkanes with the chemical formula C₃H₅Cl₂NO₂. The constitutional isomers of this compound arise from the different possible arrangements of the two chlorine atoms and one nitro group on the three-carbon propane backbone. For the purpose of this guide, we will focus on the comparative analysis of three representative isomers:
-
1,1-dichloro-1-nitropropane
-
1,3-dichloro-2-nitropropane
-
2,2-dichloro-1-nitropropane
The differentiation of these isomers is crucial for quality control in manufacturing processes, for the accurate assessment of environmental contamination, and in the development of new chemical entities where specific isomers may exhibit desired or unwanted biological activity.
Gas Chromatography (GC) Analysis
Gas chromatography is a powerful technique for separating volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The elution order of isomers is primarily determined by their boiling points and polarity.
Predicted Elution Order and Retention Times
Due to a lack of direct experimental data for dichloronitropropane isomers, the following elution order is predicted based on the boiling points of structurally similar compounds. Generally, more branched isomers and those with geminal dichlorides at a terminal position have lower boiling points and thus shorter retention times.
| Isomer | Predicted Boiling Point (°C) | Predicted GC Elution Order |
| 2,2-dichloro-1-nitropropane | Lowest | 1 |
| This compound | Intermediate | 2 |
| 1,3-dichloro-2-nitropropane | Highest | 3 |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating isomers based on boiling point differences.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of the sample (dissolved in a suitable solvent like dichloromethane) is injected in splitless mode.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 10°C/min.
-
Hold: Maintain at 200°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
Mass Spectrometry (MS) Analysis
Mass spectrometry, particularly when coupled with GC, is an indispensable tool for the structural elucidation of isomers. While constitutional isomers have the same molecular weight, their fragmentation patterns upon electron ionization can be distinct, providing a fingerprint for identification.
Predicted Fragmentation Patterns
The following table summarizes the predicted major mass fragments for the selected dichloronitropropane isomers. The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments (approximately a 3:1 ratio for M and M+2).
| Isomer | Molecular Ion (M+) [m/z] | Key Predicted Fragments [m/z] and (Proposed Identity) |
| This compound | 157/159/161 | 111/113 (M - NO₂)⁺, 83/85 (M - NO₂ - C₂H₄)⁺, 77 (CCl₂)⁺ |
| 1,3-dichloro-2-nitropropane | 157/159/161 | 111/113 (M - NO₂)⁺, 75/77 (CH₂Cl-CH-Cl)⁺, 49 (CH₂Cl)⁺ |
| 2,2-dichloro-1-nitropropane | 157/159/161 | 111/113 (M - NO₂)⁺, 91/93 (M - NO₂ - C₂H₂)⁺, 77 (CCl₂)⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a definitive method for isomer differentiation as it provides detailed information about the chemical environment of each proton and carbon atom in a molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Concentration: Approximately 10-20 mg of the compound in 0.6 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
¹H NMR: Acquire standard proton spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire proton-decoupled ¹³C spectra. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹H NMR Spectral Data
| Isomer | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~2.5 | Triplet | 2H | -CH₂- |
| ~1.1 | Sextet | 2H | -CH₂- | |
| ~1.0 | Triplet | 3H | -CH₃ | |
| 1,3-dichloro-2-nitropropane | ~4.8 | Multiplet | 1H | -CH(NO₂)- |
| ~3.9 | Doublet of doublets | 4H | -CH₂Cl | |
| 2,2-dichloro-1-nitropropane | ~4.5 | Singlet | 2H | -CH₂NO₂ |
| ~2.2 | Singlet | 3H | -CH₃ |
Predicted ¹³C NMR Spectral Data
| Isomer | Predicted Chemical Shift (δ, ppm) | Assignment |
| This compound | ~110 | -C(Cl)₂(NO₂)- |
| ~40 | -CH₂- | |
| ~10 | -CH₃ | |
| 1,3-dichloro-2-nitropropane | ~90 | -CH(NO₂)- |
| ~50 | -CH₂Cl | |
| 2,2-dichloro-1-nitropropane | ~95 | -C(Cl)₂- |
| ~80 | -CH₂NO₂ | |
| ~30 | -CH₃ |
Workflow for Isomeric Differentiation
The following diagram illustrates a logical workflow for the differentiation and identification of an unknown dichloronitropropane isomer.
Workflow for dichloronitropropane isomer differentiation.
Conclusion
The differentiation of dichloronitropropane isomers can be effectively achieved through a combination of analytical techniques. Gas chromatography provides the initial separation, with predicted elution orders based on the isomers' physical properties. Mass spectrometry offers valuable structural information through characteristic fragmentation patterns. Ultimately, NMR spectroscopy serves as the definitive tool for unambiguous isomer identification by providing a detailed map of the molecular structure. For researchers, scientists, and drug development professionals, a multi-faceted analytical approach, as outlined in the workflow, is recommended for the reliable characterization of dichloronitropropane isomers.
A Comparative Mechanistic Study of Halogenated Nitroalkanes in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic aspects of nucleophilic substitution reactions in halogenated nitroalkanes. While direct comparative kinetic studies across a full series of α-halogenated nitroalkanes are not extensively documented in publicly available literature, this guide synthesizes established principles of physical organic chemistry, data from related systems, and computational studies to offer a predictive comparison of their reactivity. The focus is on the SN2 mechanism, which is the anticipated pathway for these substrates.
Executive Summary
The reactivity of α-halogenated nitroalkanes in nucleophilic substitution reactions is governed by a complex interplay of the halogen's leaving group ability and the profound electronic influence of the adjacent nitro group. The strong electron-withdrawing nature of the nitro group is expected to significantly activate the α-carbon towards nucleophilic attack. The general trend in reactivity is predicted to follow the leaving group ability of the halogens: I > Br > Cl > F . However, the magnitude of these differences may be modulated by the electronic effects of the nitro substituent.
This guide will delve into the mechanistic details, present expected trends in reactivity with supporting rationale, and provide generalized experimental protocols for researchers interested in conducting their own comparative studies.
Mechanistic Overview: The SN2 Reaction in α-Halonitroalkanes
Nucleophilic substitution reactions of primary and secondary α-halogenated nitroalkanes are expected to proceed via a bimolecular (SN2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic α-carbon, and the halide leaving group departs simultaneously.
The presence of the α-nitro group has two primary, opposing effects on the SN2 reaction:
-
Electronic Activation: The strongly electron-withdrawing nitro group (-NO₂) significantly increases the electrophilicity of the α-carbon. This is due to the inductive effect (-I) and resonance effect (-M) of the nitro group, which polarizes the C-X bond and stabilizes the transition state. This activation makes α-halogenated nitroalkanes generally more reactive towards nucleophiles than their non-nitrated counterparts.
-
Steric Hindrance: While not as bulky as a tertiary alkyl group, the nitro group does introduce some steric hindrance around the reaction center, which can slightly impede the backside attack of the nucleophile. However, for primary and secondary substrates, the electronic activation is expected to be the dominant factor.
The general leaving group ability in SN2 reactions is inversely related to the basicity of the leaving group and directly related to the strength of the C-X bond. For the halogens, the established order of leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻. This is because iodide is the weakest base and the C-I bond is the weakest among the carbon-halogen bonds.[1]
Comparative Reactivity of Halogenated Nitroalkanes
While specific kinetic data for a direct comparison of the entire series of α-halogenated nitroalkanes (fluoro-, chloro-, bromo-, and iodo-) is scarce, we can predict the relative reactivity based on the principles outlined above.
| Halogenated Nitroalkane | Predicted Relative Rate | C-X Bond Strength (kJ/mol) | Leaving Group (X⁻) Basicity (pKa of HX) | Key Considerations |
| α-Iodonitroalkane | Fastest | ~228 | -10 | Excellent leaving group due to the weak C-I bond and low basicity of I⁻. |
| α-Bromonitroalkane | Fast | ~290 | -9 | Good leaving group, commonly used in synthesis. |
| α-Chloronitroalkane | Moderate | ~346 | -7 | Fair leaving group, but significantly slower than bromo and iodo analogs. |
| α-Fluoronitroalkane | Slowest | ~467 | 3.2 | Poor leaving group due to the very strong C-F bond and the relatively high basicity of F⁻. |
Note: The C-X bond strengths are approximate values for haloalkanes and may be influenced by the presence of the nitro group.
Experimental Protocols
For researchers wishing to conduct direct comparative studies, the following experimental protocols can be adapted.
Kinetic Studies by Monitoring Precipitate Formation
A common method for comparing the rates of SN2 reactions of alkyl halides involves the reaction with sodium iodide in acetone.[2][3] The rationale is that while sodium iodide is soluble in acetone, the resulting sodium chloride or sodium bromide is not, leading to the formation of a precipitate. The time taken for the precipitate to appear provides a qualitative measure of the reaction rate.
Materials:
-
α-Chloronitroalkane
-
α-Bromonitroalkane
-
α-Iodonitroalkane
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Test tubes and rack
-
Water bath (for temperature control)
-
Stopwatch
Procedure:
-
Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.
-
In separate, dry test tubes, place 1 mL of the NaI/acetone solution.
-
Equilibrate the test tubes to a constant temperature in a water bath (e.g., 25°C or 50°C).
-
To each test tube, add an equimolar amount (e.g., 0.1 mmol) of the respective α-halogenated nitroalkane.
-
Start the stopwatch immediately upon addition of the substrate.
-
Record the time it takes for a precipitate (NaCl or NaBr) to become visible.
-
For α-iodonitroalkane, no precipitate will form as the starting material is an iodide. This reaction would need to be monitored by other techniques (e.g., GC-MS or NMR).
Quantitative Kinetic Analysis using Chromatography or Spectroscopy
For more precise kinetic data, the reaction progress can be monitored by periodically analyzing the concentration of the reactant or product.
Procedure:
-
Set up a thermostated reaction vessel containing a solution of the α-halogenated nitroalkane and the nucleophile in a suitable solvent.
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the composition of the aliquot using a suitable technique:
-
Gas Chromatography (GC): To separate and quantify the reactant and product.
-
High-Performance Liquid Chromatography (HPLC): For less volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: By integrating the signals of the reactant and product.
-
-
Plot the concentration of the reactant versus time and determine the rate constant from the appropriate integrated rate law.
Visualizing Reaction Mechanisms and Workflows
Generalized SN2 Mechanism
The following diagram illustrates the concerted SN2 mechanism for the reaction of an α-halogenated nitroalkane with a nucleophile.
Caption: Generalized SN2 reaction pathway for an α-halogenated nitroalkane.
Experimental Workflow for Kinetic Analysis
This diagram outlines the general workflow for a quantitative kinetic study.
Caption: Workflow for quantitative kinetic analysis of nucleophilic substitution.
Computational Insights
Computational studies on the SN2 reactions of simple alkyl halides provide a theoretical framework for understanding the reactivity of α-halogenated nitroalkanes.[2][4] Density Functional Theory (DFT) calculations can be employed to model the transition state structures and calculate the activation energies for the reactions of different halogenated nitroalkanes.
Such studies would likely confirm that the transition state for the reaction of an α-fluoronitroalkane is significantly higher in energy than for the other halogens, consistent with its lower reactivity. The calculations would also provide insights into the geometry of the transition state, including the bond lengths of the forming nucleophile-carbon bond and the breaking carbon-halogen bond. A computational analysis of the transition state for the SN2 reaction of α-halonitroalkanes would be a valuable area for future research to quantitatively support the predicted reactivity trends.
Conclusion
References
Benchmarking the synthetic utility of 1,1-Dichloro-1-nitropropane against known synthons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,1-dichloro-1-nitropropane as a synthetic building block, benchmarking its utility against the well-established and structurally related synthon, 1-nitropropane. The focus is on key carbon-carbon bond-forming reactions, offering insights into the potential advantages and unique reactivity profile conferred by the geminal dichloro substitution.
Introduction: Unmasking New Reactivity
Nitroalkanes are foundational synthons in organic chemistry, prized for their ability to act as versatile nucleophiles in reactions like the Michael and Henry additions.[1][2][3][4] The acidity of the α-hydrogen (pKa ≈ 17 for 1-nitropropane) allows for easy formation of a nitronate anion, a potent carbon nucleophile.[5]
This compound presents a modification of this classic synthon. The replacement of the acidic α-hydrogens with chlorine atoms fundamentally alters its reactivity. It can no longer be deprotonated to form a simple nitronate anion. Instead, it introduces the potential for novel transformations, acting as an electrophilic partner or a precursor to other reactive intermediates. This guide will explore these differences to highlight where this compound can offer a synthetic advantage over its non-halogenated counterpart.
The logical workflow for this comparative analysis is outlined below.
Caption: Logical workflow for benchmarking synthons.
Core Comparison: Conjugate (Michael) Addition
The Michael addition is a cornerstone reaction for nitroalkanes, forming a new carbon-carbon bond via the conjugate addition of a nitronate to an α,β-unsaturated carbonyl compound.[1][3] This reaction is instrumental in the synthesis of 1,3-difunctionalized compounds.[6]
Standard Synthon: 1-Nitropropane 1-Nitropropane acts as the nucleophile. In the presence of a base, it forms the corresponding nitronate anion, which then attacks the Michael acceptor.[1] The reaction is typically thermodynamically controlled.[3]
Alternative Synthon: this compound Due to the absence of α-hydrogens, this compound cannot act as a traditional Michael donor. However, its electrophilic character opens the door for it to act as a Michael acceptor or a precursor to one after elimination or substitution, a mode of reactivity unavailable to standard nitroalkanes. For this guide, we will focus on the classical role of the nitroalkane as a nucleophile and provide a representative protocol for the benchmark synthon, 1-nitropropane.
Experimental Protocol: Michael Addition of 1-Nitropropane to Methyl Vinyl Ketone
This protocol details a representative procedure for the Michael addition, a key reaction for benchmarking nitroalkane synthons.
Objective: To synthesize 5-nitro-2-hexanone.
Materials:
-
1-Nitropropane (1.0 eq)
-
Methyl vinyl ketone (1.2 eq)
-
Tetramethylguanidine (TMG) (0.1 eq, catalyst)
-
Toluene (Solvent, ~0.5 M)
-
1M Hydrochloric Acid (for workup)
-
Saturated Sodium Bicarbonate Solution (for workup)
-
Brine (for workup)
-
Anhydrous Magnesium Sulfate (for drying)
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, add toluene, 1-nitropropane, and methyl vinyl ketone.
-
Catalyst Addition: Begin stirring the solution at room temperature and add tetramethylguanidine dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material (1-nitropropane) is consumed (typically 12-24 hours).
-
Aqueous Workup: Upon completion, quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the final product, 5-nitro-2-hexanone.
The general laboratory workflow for this procedure is visualized below.
Caption: General workflow for a catalyzed Michael addition.
Data Presentation: Comparative Performance
The following table summarizes typical quantitative data for 1-nitropropane as a Michael donor, which serves as a benchmark. Direct comparative data for this compound in an analogous role is not applicable due to its different reactivity profile. Instead, its utility would be measured in reactions where it functions as an electrophile or precursor.
| Parameter | 1-Nitropropane (as Nucleophile) | This compound | Notes |
| Typical Reaction | Michael Addition, Henry Reaction[1][7] | Nucleophilic Substitution, Elimination | Fundamentally different reactivity. |
| Role | Carbon Nucleophile (Nitronate)[2] | Electrophile / Precursor | Dichloro group prevents α-deprotonation. |
| Catalyst/Base | Organic Bases (TMG), Alkoxides[1] | Lewis Acids, Strong Nucleophiles | Conditions depend on the desired transformation. |
| Typical Yields | 60-95% (Michael Addition)[6][8] | Highly substrate/reaction dependent. | Comparison is not direct. |
| Reaction Conditions | Mild (Room Temp to 80 °C)[9] | Can require more forcing conditions. | Halogen displacement can be sluggish. |
| Key Intermediates | Nitronate Anion[4] | Carbocationic or radical species. | The dichloro group stabilizes adjacent positive charge. |
| Synthetic Utility | Forms γ-nitro ketones, nitro alcohols[10] | Access to gem-difunctionalized structures. | Offers complementary synthetic routes. |
Conclusion
This compound should not be viewed as a direct substitute for 1-nitropropane but rather as a complementary synthon with a distinct and orthogonal reactivity profile.
-
1-Nitropropane remains the benchmark standard for generating a C3-nitronate nucleophile, ideal for classic transformations like the Michael and Henry reactions that rely on α-C-H acidity.[5][7]
-
This compound offers significant potential in reactions where an electrophilic partner is required or where the gem-dichloro group can be used to construct quaternary centers or other complex functionalities. Its value lies in enabling transformations that are inaccessible to simple nitroalkanes.
For drug development professionals and synthetic chemists, the choice between these synthons is dictated entirely by the desired bond disconnection and target structure. For traditional conjugate additions, 1-nitropropane is the synthon of choice. For novel pathways requiring an electrophilic nitro-propyl fragment or access to gem-dihalogenated structures, this compound provides a unique and powerful tool.
References
- 1. sctunisie.org [sctunisie.org]
- 2. researchgate.net [researchgate.net]
- 3. Michael Addition [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. 1-Nitropropane - Wikipedia [en.wikipedia.org]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Catalysts’ evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO01341J [pubs.rsc.org]
A Predictive Comparison of Reaction Pathways for 1,1-Dichloro-1-nitropropane: Mechanistic and Kinetic Insights
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the potential reaction mechanisms of 1,1-dichloro-1-nitropropane. In the absence of specific experimental kinetic data for this compound in the current scientific literature, this document leverages established principles of physical organic chemistry to predict its reactivity. The insights presented herein are based on the well-understood kinetics of analogous halogenated nitroalkanes and general reaction mechanisms such as substitution and elimination.
Introduction to the Reactivity of this compound
This compound is a halogenated nitroalkane, a class of compounds with diverse applications in synthesis and industry. The reactivity of this molecule is primarily dictated by the presence of two key functional groups on the same carbon atom: two chlorine atoms (good leaving groups) and a nitro group (a strong electron-withdrawing group). This unique substitution pattern suggests that the compound can undergo several competing reaction pathways, primarily nucleophilic substitution and elimination reactions. Understanding the kinetics of these potential reactions is crucial for controlling reaction outcomes and designing synthetic routes.
Predicted Reaction Mechanisms
The primary reaction pathways anticipated for this compound in the presence of a base or nucleophile are elimination (E1, E2, and E1cB) and nucleophilic substitution (SN1 and SN2). The prevailing mechanism will be highly dependent on the reaction conditions, including the nature of the substrate, the strength and concentration of the base/nucleophile, the solvent, and the temperature.[1][2][3]
Nucleophilic Substitution Reactions (SN1 and SN2)
Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, a chloride ion) by a nucleophile.
-
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that proceeds through a carbocation intermediate. Given the presence of the electron-withdrawing nitro group, the formation of a carbocation at the α-carbon would be significantly destabilized, making the SN1 pathway less likely.
-
SN2 (Substitution Nucleophilic Bimolecular): This is a one-step mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. The rate of an SN2 reaction is sensitive to steric hindrance. The presence of two chlorine atoms, a nitro group, and an ethyl group on the α-carbon creates a sterically hindered environment, which would likely slow down an SN2 reaction.
Elimination Reactions (E1, E2, and E1cB)
Elimination reactions result in the formation of an alkene through the removal of atoms or groups from adjacent carbon atoms.[4]
-
E1 (Elimination Unimolecular): Similar to the SN1 reaction, the E1 mechanism proceeds through a carbocation intermediate.[1] Due to the destabilizing effect of the nitro group on the adjacent carbocation, the E1 pathway is not expected to be a major contributor.
-
E2 (Elimination Bimolecular): This is a concerted, one-step reaction in which a base removes a proton from the β-carbon while the leaving group on the α-carbon departs simultaneously.[1] The rate of the E2 reaction depends on the concentrations of both the substrate and the base.[1]
-
E1cB (Elimination Unimolecular Conjugate Base): This is a two-step mechanism that is particularly relevant for substrates with an acidic proton and a poor leaving group. The strong electron-withdrawing effect of the nitro group significantly increases the acidity of the α-hydrogen (if one were present) and the β-hydrogens. In the case of this compound, the β-hydrogens on the adjacent methylene group are acidified. The E1cB mechanism involves the rapid formation of a carbanion (conjugate base) in the first step, followed by the slower departure of the leaving group in the second step. Given the acidity of the β-hydrogens, the E1cB pathway is a plausible mechanism, especially with a strong, sterically hindered base.
Comparative Kinetic and Mechanistic Overview
The following table summarizes the key kinetic and mechanistic features of the plausible reaction pathways for this compound.
| Feature | SN1 | SN2 | E1 | E2 | E1cB |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] | Rate = k[Substrate] | Rate = k[Substrate][Base] | Rate = k[Substrate][Base] or Rate = k[Conjugate Base] |
| Mechanism | Two steps, carbocation intermediate | One step, concerted | Two steps, carbocation intermediate | One step, concerted | Two steps, carbanion intermediate |
| Substrate Structure | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary | Tertiary > Secondary >> Primary | Tertiary > Secondary > Primary | Acidic β-H, poor leaving group |
| Base/Nucleophile | Weak nucleophile | Strong, unhindered nucleophile | Weak base | Strong base | Strong base |
| Leaving Group | Good leaving group required | Good leaving group required | Good leaving group required | Good leaving group required | Poor leaving group tolerated |
| Solvent | Polar protic | Polar aprotic | Polar protic | Varies, often polar aprotic | Varies, often polar protic |
| Stereochemistry | Racemization | Inversion of configuration | Zaitsev's rule generally followed | Antiperiplanar geometry required | Varies |
Proposed Dominant Reaction Pathway
For this compound, elimination reactions are likely to be more favorable than substitution reactions, particularly with strong bases. The steric hindrance at the α-carbon will disfavor the SN2 pathway. The electronic destabilization of a potential carbocation by the nitro group makes SN1 and E1 pathways highly unlikely.
Therefore, the E2 and E1cB mechanisms are the most probable reaction pathways . The choice between E2 and E1cB will depend on the specific reaction conditions. A strong, non-bulky base might favor the E2 mechanism. Conversely, a strong, sterically hindered base would likely favor the E1cB pathway by preferentially abstracting a β-proton to form the conjugate base.
Experimental Protocols for Mechanistic Elucidation
To experimentally determine the reaction mechanism and kinetics of this compound, the following general protocol could be employed:
-
Reactant and Product Analysis:
-
The reaction of this compound with a chosen base (e.g., sodium ethoxide in ethanol) should be performed.
-
The products should be isolated and characterized using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy to identify the structure of the resulting alkene(s) and any substitution products.
-
-
Kinetic Measurements:
-
The rate of the reaction can be monitored by observing the disappearance of the starting material or the appearance of the product over time.
-
UV-Vis spectroscopy can be a suitable technique if the product has a chromophore that absorbs at a different wavelength than the reactant.
-
Aliquots can be taken from the reaction mixture at different time intervals, quenched, and analyzed by GC or HPLC to determine the concentration of the reactant and product.
-
-
Determination of the Rate Law:
-
The order of the reaction with respect to the substrate and the base can be determined by varying their initial concentrations and observing the effect on the initial reaction rate (method of initial rates).
-
For example, to determine the order with respect to the base, a series of experiments would be conducted where the concentration of this compound is kept constant while the concentration of the base is varied. A plot of log(initial rate) versus log([Base]) would give a straight line with a slope equal to the order of the reaction with respect to the base.
-
-
Isotope Labeling Studies:
-
To distinguish between E2 and E1cB mechanisms, kinetic isotope effect (KIE) studies can be performed.
-
The reaction can be carried out using a substrate that is deuterated at the β-position. A significant primary KIE (kH/kD > 2) would be indicative of the C-H bond being broken in the rate-determining step, which is consistent with the E2 mechanism. A small or absent KIE would suggest that the C-H bond is broken in a fast pre-equilibrium step, which is characteristic of the E1cB mechanism.
-
Visualizing the Predicted Reaction Pathways
The following diagrams illustrate the proposed E2 and E1cB reaction mechanisms for a generic gem-dihalogenated nitroalkane, representing the logical flow of these pathways.
Caption: The concerted E2 elimination pathway.
Caption: The stepwise E1cB elimination pathway.
Conclusion
References
Efficacy of 1,1-Dichloro-1-nitropropane in Various Solvent Systems: A Comparative Guide
Introduction
1,1-Dichloro-1-nitropropane is a halogenated nitroalkane with potential applications as a fumigant and in organic synthesis. The choice of solvent system is critical for optimizing its delivery and, consequently, its biological activity. A suitable solvent can influence the compound's stability, solubility, and its ability to penetrate target organisms. This guide explores the potential impact of different solvent systems on the efficacy of this compound, supported by its physicochemical data.
Physicochemical Properties of this compound and Related Compounds
Understanding the inherent properties of this compound is fundamental to predicting its behavior in various solvents. The following table summarizes key physicochemical data for this compound and the related compound, 1-chloro-1-nitropropane, for comparative purposes.
| Property | This compound | 1-Chloro-1-nitropropane |
| Molecular Formula | C₃H₅Cl₂NO₂[1] | C₃H₆ClNO₂[2] |
| Molecular Weight | 156.98 g/mol | 123.54 g/mol [2][3] |
| Appearance | Colorless liquid[4] | Colorless liquid with an unpleasant odor[2][3] |
| Boiling Point | 125 °C[4] | 141-143 °C[2][3] |
| Density | 1.426 g/cm³ at 20 °C[4] | 1.2 g/cm³[3] |
| Vapor Pressure | 16 mmHg at 25 °C[4] | 5.8 mmHg at 25 °C[3] |
| Water Solubility | 3 g/L[4] | 1-5 mg/mL (1000-5000 mg/L) at 22 °C[2][3] |
| Solubility in Organic Solvents | No specific data found | Soluble in alcohol, ether, and many low molecular weight hydrocarbons (e.g., pentane, hexane) and halogenated hydrocarbons (e.g., chloroform, methylene chloride)[5] |
| Flash Point | 76 °C (open cup)[4] | 62 °C (open cup)[3] |
| Log Kow (Octanol-Water Partition Coefficient) | 1.05[4] | 1.6 (calculated)[2] |
Impact of Solvent Systems on Efficacy
The choice of solvent will primarily influence the formulation's stability, applicability, and its interaction with the target organism.
1. Polar vs. Non-polar Solvent Systems:
-
Polar Solvents (e.g., water, alcohols, ketones): Given its moderate water solubility, this compound can be formulated in aqueous or polar organic solvent systems.[4] Such formulations may be suitable for applications where the target organism is in an aqueous environment or has a hydrophilic surface. The relatively polar nature of the nitro group would facilitate dissolution in these solvents.[6]
-
Non-polar Solvents (e.g., hydrocarbons like hexane, xylene; chlorinated hydrocarbons): For targeting organisms with waxy or lipid-rich outer layers (e.g., insects, plant cuticles), a non-polar solvent system may enhance penetration and, therefore, efficacy. The chlorinated alkyl chain of this compound suggests some affinity for non-polar environments. 1-chloro-1-nitropropane is known to be soluble in hydrocarbons and halogenated hydrocarbons, suggesting a similar behavior for its dichlorinated counterpart.[5]
2. Volatility and Fumigant Action:
With a vapor pressure of 16 mmHg at 25 °C, this compound is volatile, indicating its potential as a fumigant.[4] The solvent system can modulate this volatility:
-
High-volatility solvents could lead to a rapid release of the active compound, which might be desirable for quick action in an enclosed space.
-
Low-volatility solvents could provide a slower, more sustained release, potentially prolonging the exposure period for the target organism.
3. Stability:
The stability of this compound in a given solvent is crucial for its shelf-life and efficacy. While specific stability data is lacking, it is known to be incompatible with strong oxidizers.[4] The choice of solvent should not promote the degradation of the compound.
Hypothetical Experimental Protocol for Efficacy Comparison
To empirically determine the most effective solvent system for this compound, a structured experimental approach is necessary. The following protocol is a general guideline for researchers.
Objective: To compare the biocidal efficacy of this compound in a polar, a non-polar, and a mixed solvent system against a target organism (e.g., a specific insect species or microbial culture).
Materials:
-
This compound (analytical grade)
-
Solvent A (Polar): e.g., Ethanol
-
Solvent B (Non-polar): e.g., Hexane
-
Solvent C (Mixed): e.g., 1:1 mixture of Ethanol and Hexane
-
Target organism (e.g., Drosophila melanogaster or a bacterial strain)
-
Appropriate growth media or habitat for the target organism
-
Controlled environment chamber
-
Glassware and personal protective equipment
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound at a high concentration (e.g., 1 M) in each of the solvent systems (A, B, and C).
-
Serial Dilutions: From the stock solutions, prepare a series of dilutions to establish a dose-response curve.
-
Application:
-
For insects: Apply a fixed volume of each dilution to a substrate within the insect habitat (e.g., a filter paper in a vial).
-
For microbes: Incorporate a fixed volume of each dilution into the growth medium before inoculation.
-
-
Controls: Include a negative control (solvent only) for each solvent system to account for any solvent-induced toxicity. A positive control with a known biocide can also be included for comparison.
-
Exposure and Incubation: Introduce the target organisms to the treated environments and incubate under controlled conditions (temperature, humidity, light cycle).
-
Data Collection: At predetermined time points, assess the mortality (for insects) or inhibition of growth (for microbes).
-
Data Analysis: Calculate the LC₅₀ (lethal concentration for 50% of the population) or MIC (minimum inhibitory concentration) for each solvent system. Statistical analysis (e.g., ANOVA) should be performed to determine if there are significant differences in efficacy between the solvent systems.
Visualizing the Solvent Selection Workflow
The following diagram illustrates the logical workflow for selecting and evaluating a solvent system for this compound.
Caption: Workflow for solvent system selection and efficacy evaluation of this compound.
References
- 1. This compound | C3H5Cl2NO2 | CID 61145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chloro-1-nitropropane | C3H6ClNO2 | CID 11750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-CHLORO-1-NITROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound [microkat.gr]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. solubilityofthings.com [solubilityofthings.com]
Safety Operating Guide
Navigating the Safe Disposal of 1,1-Dichloro-1-nitropropane: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 1,1-Dichloro-1-nitropropane, a compound that requires careful management due to its hazardous properties.
This compound is a chemical that is harmful if swallowed or inhaled and is severely irritating to the eyes and respiratory tract.[1] Due to its characteristics, it is classified as a hazardous waste, and its disposal is regulated to protect human health and the environment.[2][3] Improper disposal can lead to contamination and potential health risks. Therefore, strict adherence to established protocols is crucial.
Hazardous Waste Classification
To ensure proper disposal, it is important to classify the waste stream containing this compound according to the Resource Conservation and Recovery Act (RCRA). While a specific listing for this compound may not be explicitly stated, it would likely be classified based on its characteristics as a chlorinated and nitrated organic compound. It may fall under the F-listed wastes (hazardous wastes from non-specific sources) if it is a spent solvent.[4][5] Specifically, it could be considered under codes like F001 or F002, which pertain to spent halogenated solvents.[5] Generators of hazardous waste are responsible for making this determination.[3]
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical protection suit.[1]
-
Respiratory Protection: Handling should occur in a chemical fume hood.[6] If a fume hood is not available or in case of a spill, a self-contained breathing apparatus (SCBA) should be used.[1][6]
Key Safety Precautions:
-
Do not eat, drink, or smoke when handling this chemical.[1]
-
Keep away from heat, sparks, and open flames as it is a combustible liquid.[2]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Waste Collection and Segregation:
-
Collect waste this compound in a designated, compatible, and properly sealed container.[1][8] The original container can often be used if it is in good condition.[8]
-
Do not mix with other incompatible waste streams.[6][8] Specifically, keep it separate from strong oxidizers.[6]
-
Label the container clearly with the words "HAZARDOUS WASTE," the chemical name "this compound," and the approximate concentration.[8]
2. Spill Management:
-
In the event of a spill, evacuate the area of unprotected personnel.[2]
-
Ventilate the area.
-
For small spills, absorb the liquid with an inert material such as sand, vermiculite, or dry earth.[1][2]
-
Collect the absorbed material into a sealed container for disposal.[1][2]
-
Do not allow the chemical to enter sewers or water sources.[1][2][6]
3. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[6]
-
Ensure the storage area is designated for hazardous waste and has secondary containment to prevent the spread of potential leaks.
4. Arranging for Disposal:
-
The disposal of this compound must be handled by a licensed chemical waste disposal company.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[8] They will have established procedures and approved vendors for hazardous waste disposal.
-
Provide the EHS department with accurate information about the waste, including its composition and volume.[8]
5. Container Decontamination:
-
Empty containers that held this compound must also be disposed of as hazardous waste unless they are triple-rinsed.[1]
-
The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[9]
Quantitative Data Summary
| Parameter | Value | Source |
| Flash Point | 76 °C (open cup) | [6] |
| NFPA 704 Diamond | Health: 2, Flammability: 2, Instability: 3 | [2] |
Experimental Workflow & Logical Relationships
The following diagrams illustrate the procedural flow for the proper disposal of this compound and the decision-making process involved.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. nj.gov [nj.gov]
- 3. americanchemistry.com [americanchemistry.com]
- 4. epa.gov [epa.gov]
- 5. wku.edu [wku.edu]
- 6. This compound [microkat.gr]
- 7. fishersci.com [fishersci.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Safeguarding Your Research: A Guide to Handling 1,1-Dichloro-1-nitropropane
Essential safety protocols and logistical plans are critical for the secure handling and disposal of 1,1-Dichloro-1-nitropropane in a laboratory setting. This guide provides procedural, step-by-step guidance to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these protocols is paramount to mitigate risks and ensure a safe research environment.
Immediate Safety and Personal Protective Equipment (PPE)
When working with this compound, a comprehensive understanding of its hazards is the first line of defense. This colorless liquid poses significant health risks, including severe irritation to the eyes and respiratory tract.[1][2] Inhalation of high concentrations of its vapor can lead to pulmonary edema, a medical emergency where fluid accumulates in the lungs.[2][3] Direct contact with the skin should be avoided to prevent irritation.[3][4]
To mitigate these risks, the following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Respiratory Protection | A self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive pressure mode is recommended.[3] A supplied-air respirator with a full facepiece is also a suitable alternative.[3] | Protects against inhalation of harmful vapors that can cause severe respiratory damage.[1][2][3] |
| Eye Protection | Chemical safety goggles or a full-face shield should be worn.[2][3] | Prevents eye contact with the chemical, which can cause severe irritation and inflammation.[2][3] |
| Hand Protection | Chemical-resistant gloves are required. The specific glove material should be selected based on the breakthrough time and permeation rate for this compound. | Protects the skin on the hands from direct contact and potential absorption of the chemical. |
| Body Protection | A chemical-resistant suit or lab coat should be worn to prevent skin contact.[2][3] Protective footwear is also recommended. | Minimizes the risk of accidental skin exposure through splashes or spills. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Emergency Procedures: Immediate First Aid
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Immediately move the individual to fresh air. If breathing is difficult or has stopped, provide respiratory support and seek immediate medical attention.[3][4] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3][4][5] |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][3] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Storage:
-
All waste containing this compound must be collected in designated, properly labeled, and sealed containers.
-
Store waste containers in a cool, well-ventilated area, away from incompatible materials such as strong oxidizers.[3]
Disposal Method:
-
Disposal should be carried out through a licensed chemical waste disposal company.[1]
-
Contaminated PPE should be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.
By implementing these comprehensive safety and logistical protocols, research institutions can foster a culture of safety and ensure the well-being of their personnel while advancing scientific discovery.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
